Butyl octanoate
Description
This compound has been reported in Angelica gigas, Mandragora autumnalis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNDMJWRZYVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060432 | |
| Record name | Butyl octanoate | |
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Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-75-3 | |
| Record name | Butyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl caprylate | |
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| Record name | Butyl caprylate | |
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| Record name | Octanoic acid, butyl ester | |
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| Record name | Butyl octanoate | |
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| Record name | Butyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.782 | |
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| Record name | BUTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I64Y9N2WO | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl Octanoate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl octanoate, a fatty acid ester, is a versatile compound with applications spanning the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering in-depth technical information and standardized experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is the ester formed from the condensation of octanoic acid and n-butanol.[1] Its linear alkyl chain and ester functional group contribute to its characteristic physicochemical properties and applications.
-
IUPAC Name: this compound[1]
-
Synonyms: Butyl caprylate, n-Butyl octanoate, Octanoic acid, butyl ester[2][3]
-
CAS Number: 589-75-3[4]
-
Molecular Formula: C₁₂H₂₄O₂
-
Molecular Weight: 200.32 g/mol
-
Chemical Structure:
-
SMILES: CCCCCCCC(=O)OCCCC
-
InChI Key: PSXNDMJWRZYVTM-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its application in various formulations and for predicting its behavior in different environments.
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | |
| Odor | Fruity, buttery, herbal | |
| Melting Point | -42.9 °C to -43 °C | |
| Boiling Point | 240 - 245 °C | |
| Density | 0.86 g/cm³ at 20 °C | |
| Refractive Index | 1.423 - 1.426 at 25 °C | |
| Vapor Pressure | 0.035 mmHg at 25 °C | |
| Flash Point | 98.9 - 124 °C | |
| Solubility in Water | 3.5 mg/L at 25 °C (practically insoluble) | |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, and hexane | |
| logP (Octanol/Water Partition Coefficient) | 4.73 - 4.86 |
Synthesis of this compound
This compound can be synthesized through several methods, including chemical synthesis (Fischer esterification), enzymatic synthesis, and microbial fermentation.
Chemical Synthesis: Fischer Esterification
This classic method involves the acid-catalyzed esterification of octanoic acid with butanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.02 equivalents) or concentrated sulfuric acid in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity.
-
Reaction Setup: In a temperature-controlled shaker, combine octanoic acid (1.0 equivalent) and n-butanol (1.0 to 1.5 equivalents).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 5-10% (w/w) of the total substrate mass. The reaction can be performed in a solvent-free system or in a non-polar organic solvent like hexane.
-
Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 40-60 °C) with continuous agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the limiting reactant.
-
Purification:
-
Once the reaction reaches equilibrium or the desired conversion, remove the immobilized enzyme by filtration.
-
The product can be purified by vacuum distillation to remove any unreacted starting materials.
-
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of this compound.
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Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons to the corresponding atoms in the this compound molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
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~4.06 ppm (triplet, 2H, -O-CH₂-)
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~2.28 ppm (triplet, 2H, -C(=O)-CH₂-)
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~1.62 ppm (multiplet, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-)
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~1.30 ppm (multiplet, 8H, -(CH₂)₄-)
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~0.90 ppm (triplet, 6H, two CH₃-)
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
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~173.9 ppm (-C=O)
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~64.4 ppm (-O-CH₂-)
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~34.4, 31.7, 30.8, 29.1, 25.0, 22.6, 19.2 ppm (-(CH₂)n-)
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~14.1, 13.7 ppm (two CH₃-)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to assess the purity of the synthesized ester and to confirm its molecular weight.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram for the presence of a single major peak corresponding to this compound. The mass spectrum of this peak should show the molecular ion (M⁺) at m/z 200 and a characteristic fragmentation pattern.
Applications in Research and Drug Development
This compound finds several applications in scientific research and the pharmaceutical industry:
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Flavor and Fragrance Research: It is used as a standard compound in the analysis of food and beverage aromas.
-
Biofuel Development: Its properties are being investigated for its potential as a biofuel component.
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Pharmaceutical Formulations: Due to its solubilizing properties, it is explored for use in drug formulations, particularly in topical and transdermal delivery systems to enhance the penetration of active pharmaceutical ingredients.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and standardized experimental protocols for the synthesis and characterization of this compound. The presented information, including tabulated data and workflow diagrams, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these detailed methodologies will ensure the reliable synthesis and characterization of this compound for its various applications.
References
Butyl octanoate CAS number and molecular weight
An In-depth Technical Guide to Butyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fatty acid ester with applications ranging from flavor and fragrance to pharmaceuticals. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for a scientific audience.
Chemical Identification
This compound is the ester formed from the condensation of octanoic acid and n-butanol.[1] It is also known by several synonyms, including butyl caprylate and n-octanoic acid butyl ester.[1][2][3]
| Identifier | Value |
| CAS Number | 589-75-3[4] |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCCCCC(=O)OCCCC |
| InChI Key | PSXNDMJWRZYVTM-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a fruity odor. Its hydrophobic nature, owing to the long carbon chain, dictates its solubility primarily in organic solvents with minimal solubility in water.
| Property | Value |
| Appearance | Colorless clear liquid |
| Odor | Fruity, Buttery, Herbal |
| Boiling Point | 240-241 °C at 760 mmHg |
| Melting Point | -42.9 °C |
| Density | ~0.86 g/cm³ at 20 °C |
| Flash Point | 98.89 °C (210 °F) |
| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) |
| Refractive Index | 1.423 - 1.426 at 25 °C |
| Solubility | Soluble in alcohol; Insoluble in water (3.517 mg/L at 25°C est.) |
| logP (o/w) | 4.861 (estimated) |
Synthesis of this compound
This compound can be synthesized via chemical or enzymatic methods. Traditional chemical synthesis involves the direct esterification of octanoic acid with butanol, while enzymatic methods offer milder reaction conditions.
Chemical Synthesis: Fischer Esterification
This method involves the acid-catalyzed reaction between octanoic acid and butanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.5 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by observing the cessation of water collection.
-
Work-up: After cooling the mixture to room temperature, the organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis utilizes lipases as biocatalysts, offering high specificity and milder reaction conditions, which is particularly valuable in the food and fragrance industries.
Experimental Protocol:
-
Reaction Setup: In a screw-capped vial, combine octanoic acid (1.0 equivalent) and n-butanol (1.0 equivalent). The reaction can be performed in a solvent-free system or in a non-polar organic solvent like hexane.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 5-10% by weight of the substrates.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., using a rotary shaker).
-
Monitoring: The reaction progress is monitored by taking aliquots at various time intervals and analyzing them by gas chromatography (GC) to determine the conversion rate.
-
Purification: Upon completion, the immobilized enzyme is removed by filtration. If a solvent was used, it is evaporated under reduced pressure to yield the product.
Diagram 1: General Synthesis Workflow for this compound.
Applications in Research and Drug Development
While widely used as a flavoring and fragrance agent, this compound and similar esters are gaining attention in the pharmaceutical sector.
-
Solvent and Excipient: Due to its lipophilic nature and low toxicity, it is explored for use in drug formulations as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).
-
Penetration Enhancer: In topical and transdermal drug delivery, lipophilic esters can interact with the stratum corneum, potentially increasing the permeation of APIs through the skin. The mechanism is thought to involve the fluidization of skin lipids.
-
Intermediate in Organic Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex molecules.
While this compound itself is not directly implicated in specific signaling pathways, the modification of APIs through esterification (prodrugs) is a common strategy in drug development to improve pharmacokinetic properties such as absorption and distribution.
Analytical Characterization
Gas Chromatography (GC) is the primary analytical technique for the characterization and quantification of volatile esters like this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate). An internal standard may be added for quantitative analysis.
-
GC System: Use a gas chromatograph equipped with a mass spectrometer (MS) detector. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.
-
Separation: Program the GC oven with a temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. For example: start at 70°C, ramp to 300°C.
-
Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.
-
Data Analysis: Identify this compound by its characteristic retention time and by comparing its mass spectrum to reference libraries. Quantification is achieved by integrating the peak area relative to a calibration curve or an internal standard.
Diagram 2: Analytical Workflow for this compound via GC-MS.
Safety and Handling
This compound is considered to have low toxicity and poses minimal health risks under normal handling conditions. However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It should be used in a well-ventilated area. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.
Diagram 3: Conceptual Model of Lipase-Catalyzed Synthesis.
References
An In-depth Technical Guide to the Physical Properties of n-Butyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Butyl octanoate (CAS 589-75-3), also known as butyl caprylate, is an ester recognized for its characteristic fruity aroma.[1] It is formed from the esterification of octanoic acid and n-butanol.[2] This compound belongs to the class of fatty acid esters and finds applications in the flavor and fragrance industries.[1][3] A thorough understanding of its physical properties is essential for its application in research, development, and quality control. This guide provides a comprehensive overview of the core physical characteristics of n-butyl octanoate, detailed experimental protocols for their determination, and a summary of its physicochemical data.
Core Physical Properties
The physical properties of n-butyl octanoate are well-documented across various chemical databases and literature. These properties are crucial for predicting its behavior in different chemical and physical processes.
Data Presentation
The quantitative physical properties of n-butyl octanoate are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions | References |
| Molecular Formula | C₁₂H₂₄O₂ | - | - | [2] |
| Molecular Weight | 200.32 | g/mol | - | |
| Appearance | Colorless to Almost colorless clear liquid | - | Room Temperature | |
| Melting Point | -42.9 to -43 | °C | 760.00 mm Hg | |
| Boiling Point | 240.00 to 245 | °C | 760.00 mm Hg | |
| Density | 0.86 to 0.880 | g/cm³ | 20 °C | |
| Specific Gravity | 0.86300 to 0.86600 | - | 20 °C | |
| Refractive Index | 1.42300 to 1.42600 | - | 25 °C | |
| Vapor Pressure | 0.035 | mmHg | 25 °C (estimated) | |
| Flash Point | 98.89 to 124 | °C | - | |
| Solubility in Water | 3.517 | mg/L | 25 °C (estimated) | |
| Solubility in Organic Solvents | Soluble in alcohol; near-complete miscibility with ethanol, acetone, and hexane | - | - | |
| logP (o/w) | 4.73 to 4.861 | - | (estimated) |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid compounds like n-butyl octanoate.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.
Apparatus:
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Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
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Rubber band or similar attachment
-
Heat source (e.g., Bunsen burner)
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Mineral oil
Procedure:
-
A small amount of n-butyl octanoate (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level just above the side arm.
-
The thermometer and test tube assembly are immersed in the mineral oil within the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air trapped inside and the increasing vapor pressure of the sample.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The barometric pressure should be recorded as the boiling point is dependent on it.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Distilled water
-
The liquid sample (n-butyl octanoate)
Procedure:
-
The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and the stopper is inserted. Excess water will exit through the capillary. The outside is carefully dried.
-
The pycnometer filled with water is weighed (m₂).
-
The temperature of the water is recorded.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with n-butyl octanoate, stoppered, and the outside is dried.
-
The pycnometer filled with the sample liquid is weighed (m₃).
-
The density of the liquid is calculated using the following formula: Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the recorded temperature.
Determination of Refractive Index (Abbe Refractometer)
The Abbe refractometer is a common instrument used to measure the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
The liquid sample (n-butyl octanoate)
-
Lens cleaning tissue
-
Ethanol or acetone for cleaning
Procedure:
-
The refractometer is connected to a constant temperature water bath set to the desired temperature (e.g., 25 °C).
-
The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of n-butyl octanoate are placed on the surface of the measuring prism using a clean dropper.
-
The prisms are closed and locked.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
If a colored fringe is observed, the chromatic dispersion compensator is adjusted to remove it.
-
The refractive index value is read directly from the instrument's scale.
-
After the measurement, the prisms are cleaned thoroughly.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid sample using the Thiele tube method.
Caption: Workflow for Boiling Point Determination.
References
A Deep Dive into the Solubility of Butyl Octanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl octanoate, a common ester utilized in the flavor, fragrance, and pharmaceutical industries. Understanding its behavior in various organic solvents is critical for formulation development, purification processes, and reaction chemistry. This document compiles available data on its solubility, details experimental protocols for its determination, and presents a logical workflow for solubility studies.
Core Concepts in this compound Solubility
This compound (C₁₂H₂₄O₂), the ester of butanol and octanoic acid, is a largely nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like." The long hydrocarbon chain of the octanoate moiety and the butyl group contribute to its hydrophobic nature. Consequently, it exhibits high solubility in organic solvents with low to moderate polarity and is sparingly soluble in highly polar solvents like water.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, multiple sources indicate its high miscibility with common organic solvents. For practical purposes in many applications, it can be considered miscible.
| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Description |
| Water | H₂O | High | 3.5 mg/L at 25°C[1][2] | Very slightly soluble to insoluble[2] |
| Ethanol | C₂H₅OH | High (Polar Protic) | Data not available | Miscible[1] / Soluble[2] |
| Methanol | CH₃OH | High (Polar Protic) | Data not available | Soluble |
| Acetone | C₃H₆O | Medium (Polar Aprotic) | Data not available | Miscible |
| Hexane | C₆H₁₄ | Low (Nonpolar) | Data not available | Miscible |
| Ethyl Acetate | C₄H₈O₂ | Medium (Polar Aprotic) | Data not available | Soluble |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound in organic solvents.
Shake-Flask Method (Equilibrium Solubility Determination)
This is a widely accepted method for determining the equilibrium solubility of a compound.
1. Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).
-
The container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
2. Phase Separation:
-
Once equilibrium is established, the undissolved solute is separated from the saturated solution.
-
This is typically achieved through centrifugation to pellet the excess solute, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.
3. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are common and accurate methods for this purpose. A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
4. Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as a mole fraction at the specified temperature.
Gravimetric Method
This method is a simpler, yet effective, way to determine solubility.
1. Preparation of a Saturated Solution:
-
A known volume or weight of the chosen organic solvent is placed in a temperature-controlled vessel.
-
This compound is added in small, weighed increments with continuous stirring until a slight excess of undissolved solute persists, indicating saturation. The system is allowed to equilibrate at a constant temperature.
2. Sampling and Weighing:
-
A known mass or volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is included. This can be achieved by allowing the solid to settle and drawing the clear supernatant.
-
The weight of this aliquot of the saturated solution is accurately measured.
3. Solvent Evaporation:
-
The solvent is evaporated from the aliquot, typically in a fume hood using a gentle stream of inert gas or by placing it in an oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.
4. Final Weighing and Calculation:
-
Once the solvent is completely removed, the remaining mass, which corresponds to the dissolved this compound, is weighed.
-
The solubility is then calculated as the mass of the dissolved this compound per mass or volume of the solvent.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method followed by analytical quantification.
This in-depth guide provides a foundational understanding of this compound's solubility in organic solvents. While precise quantitative data remains an area for further investigation, the provided qualitative descriptions and detailed experimental protocols offer valuable tools for researchers and professionals in the field. The inherent miscibility of this compound with many common organic solvents simplifies its application in numerous contexts, from flavor formulation to as a medium for chemical reactions.
References
Synthesis of butyl octanoate from octanoic acid and butanol
An In-depth Technical Guide to the Synthesis of Butyl Octanoate from Octanoic Acid and Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details two primary synthetic methodologies: classical Fischer esterification using an acid catalyst and a green biocatalytic approach employing lipases. This guide presents detailed experimental protocols, quantitative data for process optimization, and visual representations of reaction pathways and workflows to aid researchers in the successful synthesis and purification of this compound.
Introduction
This compound (CH₃(CH₂)₆COOCH₂(CH₂)₃CH₃) is an organic ester recognized for its characteristic fruity aroma.[1] It is synthesized through the esterification of octanoic acid and n-butanol.[1][2] This guide explores the two predominant methods for its synthesis: acid-catalyzed Fischer esterification and enzyme-catalyzed esterification. Each method offers distinct advantages and challenges in terms of reaction conditions, yield, and environmental impact.
Chemical Synthesis: Fischer Esterification
The Fischer esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is reversible, and therefore, strategies to drive the equilibrium toward the product are essential for achieving high yields.
Reaction Mechanism
The Fischer esterification proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack: The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Octanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine octanoic acid and n-butanol. A molar excess of n-butanol (e.g., 1.5 to 3 equivalents) is typically used to shift the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 1-2% by weight of the reactants for sulfuric acid) to the mixture.
-
Reflux: Assemble the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux. The reaction temperature is typically between 110-120°C. Continuously remove the water produced during the reaction, either by using a Dean-Stark trap with toluene or by other means.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap. Reaction times can range from a few hours to over 20 hours depending on the scale and specific conditions.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. Vent the separatory funnel frequently during the bicarbonate wash to release the pressure from CO₂ evolution.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.
Data Presentation: Fischer Esterification
The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of carboxylic acids.
| Parameter | Condition | Rationale | Expected Yield |
| Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:3 | An excess of alcohol shifts the equilibrium to favor ester formation (Le Chatelier's Principle). | 70-95% |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl group, making it more electrophilic. | |
| Catalyst Loading | 1-2 wt% of reactants | Provides sufficient catalytic activity without excessive side reactions. | |
| Temperature | Reflux (typically 110-120°C) | Increases the reaction rate. | |
| Reaction Time | 2-24 hours | Depends on the scale and efficiency of water removal. | |
| Water Removal | Dean-Stark trap with toluene | Continuously removes a product to drive the equilibrium forward. |
Biocatalytic Synthesis: Enzymatic Esterification
Enzymatic synthesis of esters using lipases offers a greener alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase B (CALB), can catalyze esterification under milder conditions, often with high selectivity and reduced byproduct formation.
Experimental Protocol: Enzymatic Synthesis
This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Octanoic acid
-
n-Butanol
-
Immobilized Candida antarctica lipase B (CALB)
-
Organic solvent (e.g., hexane, optional)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Incubator shaker or temperature-controlled stirred reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable vessel, combine octanoic acid and n-butanol. The reaction can be run solvent-free or in an organic solvent like hexane.
-
Enzyme Addition: Add the immobilized CALB to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation. If the reaction is sensitive to water, molecular sieves can be added to remove the water produced.
-
Reaction Monitoring: Monitor the conversion of octanoic acid to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Purification: The product mixture, containing this compound, unreacted starting materials, and potentially the solvent, can be purified by vacuum distillation.
Data Presentation: Enzymatic Esterification
The following table summarizes key parameters and reported conversion rates for enzymatic esterification reactions.
| Parameter | Condition | Rationale | Reported Conversion |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) | Highly active and stable lipase for esterification. | Up to 95% |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of one substrate can increase the conversion rate. | |
| Enzyme Loading | 5-10% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. | |
| Temperature | 40-60°C | Optimal temperature range for CALB activity and stability. | |
| Reaction Time | 12-48 hours | Depends on enzyme activity, substrate concentrations, and temperature. | |
| Solvent | Hexane or solvent-free | A non-polar solvent can improve substrate solubility and reduce water activity. |
Visualizations
Reaction Pathway
Caption: Fischer esterification mechanism for this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis and purification.
Optimization Factors
Caption: Key factors influencing the yield of this compound synthesis.
Conclusion
The synthesis of this compound from octanoic acid and butanol can be effectively achieved through both Fischer esterification and enzymatic methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, cost, and environmental considerations. Fischer esterification is a robust and high-yielding method, while enzymatic synthesis offers a milder and more sustainable alternative. By carefully controlling the reaction parameters outlined in this guide, researchers can optimize the synthesis of this compound for their specific applications.
References
An In-depth Technical Guide to Butyl Octanoate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl octanoate, a fatty acid ester, is a significant contributor to the fruity and floral aromas of many natural products and is widely utilized as a flavor and fragrance agent in the food and cosmetic industries. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, flavor and fragrance profile, natural occurrence, and synthesis methodologies. Detailed experimental protocols for its chemical, enzymatic, and microbial synthesis are presented, alongside methods for its sensory analysis. Furthermore, this guide includes visualizations of key biological and experimental pathways to aid researchers in understanding its perception and production. Quantitative data has been summarized in structured tables for ease of comparison, providing a valuable resource for professionals in flavor and fragrance research and development.
Introduction
This compound (CH₃(CH₂)₆COOCH₂(CH₂)₂CH₃), also known as butyl caprylate, is an organic compound classified as an ester of butanol and octanoic acid.[1] It is a colorless to pale yellow liquid characterized by a fruity, buttery, and slightly green aroma.[2][3][4] Its pleasant sensory profile has led to its extensive use as a flavoring agent in a variety of food products and as a fragrance component in perfumes and cosmetics. Beyond its sensory applications, this compound also serves as a model compound in the study of enzymatic esterification and has been investigated for its potential as a biofuel. This guide delves into the technical aspects of this compound relevant to researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and product development. These properties influence its volatility, solubility, and stability in various formulations.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₂ | |
| Molecular Weight | 200.32 g/mol | |
| CAS Number | 589-75-3 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 240-241 °C at 760 mmHg | |
| Melting Point | -42.90 °C | |
| Density | 0.863 - 0.866 g/cm³ at 20 °C | |
| Refractive Index | 1.423 - 1.426 at 25 °C | |
| Flash Point | 98.89 °C (210.00 °F) | |
| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) | |
| Solubility | Soluble in alcohol; Insoluble in water (3.517 mg/L at 25 °C) | |
| logP (o/w) | 4.861 (estimated) |
Flavor and Fragrance Profile
This compound possesses a complex and desirable aroma profile, making it a valuable ingredient in the flavor and fragrance industry.
Olfactory Characteristics
The odor of this compound is predominantly described as fruity, with additional notes that contribute to its complexity.
| Odor Descriptor | Percentage of Profile |
| Fruity | 93.89% |
| Green | 76.31% |
| Winey | 72.6% |
| Oily | 67.58% |
| Sweet | 60.11% |
| Fatty | 58.81% |
| Waxy | 58.52% |
| Cognac | 58.11% |
| Floral | 49.02% |
| Herbal | 48.91% |
| Buttery | |
| Ethereal |
Data compiled from.
Sensory Thresholds
Applications and Recommended Usage Levels
This compound is utilized to impart fruity and buttery notes in a variety of food products, including baked goods, chewing gum, and beverages. In the fragrance industry, it is used in fine fragrances, soaps, and lotions. A recommended usage level for this compound in fragrance concentrates is up to 5.0000%.
Natural Occurrence
This compound is a natural constituent of various fruits, contributing to their characteristic aroma profiles. It is notably found in apples, where its concentration can vary depending on the cultivar. For example, it has been identified as a volatile compound in the peels of 40 different apple cultivars. Its presence has also been reported in other fruits like plums.
Synthesis of this compound
This compound can be synthesized through several methods, including traditional chemical synthesis, enzymatic catalysis, and microbial fermentation.
Chemical Synthesis: Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
This protocol is adapted from general Fischer esterification procedures.
Materials:
-
Octanoic acid
-
1-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer, and distillation apparatus.
Procedure:
-
In a round-bottom flask, combine octanoic acid and an excess of 1-butanol (e.g., a 1:3 molar ratio).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Assemble a reflux apparatus and heat the mixture to reflux with constant stirring for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent and excess butanol by rotary evaporation or distillation to yield crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Enzymatic Synthesis
Enzymatic synthesis offers a green alternative to chemical methods, often providing higher selectivity and milder reaction conditions. Lipases are commonly used enzymes for the esterification of fatty acids and alcohols.
This protocol is a general guide based on lipase-catalyzed esterification of similar substrates.
Materials:
-
Octanoic acid
-
1-Butanol
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Organic solvent (e.g., hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
-
Gas chromatograph (GC) for monitoring reaction progress
Procedure:
-
Combine equimolar amounts of octanoic acid and 1-butanol in a suitable reaction vessel. If using a solvent, dissolve the substrates in the chosen solvent.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of substrates).
-
If operating in a solvent-free system, consider adding molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for 24-72 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme by filtration.
-
Purify the this compound from the reaction mixture by distillation under reduced pressure.
Microbial Production
Metabolic engineering of microorganisms, such as Escherichia coli, provides a promising route for the sustainable production of esters like this compound.
This protocol is based on the work of Chacon et al. (2019) for the production of this compound in engineered E. coli.
Materials:
-
Engineered E. coli strain expressing an alcohol acyltransferase (AAT)
-
Luria-Bertani (LB) medium
-
Terrific Broth (TB) medium supplemented with glucose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
1-Butanol
-
Octanoic acid (for precursor feeding studies)
-
Ethyl acetate (for extraction)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into LB medium and grow overnight at 37 °C with shaking.
-
Inoculate the overnight culture into TB medium supplemented with glucose and grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate at 30 °C for 48 hours.
-
Supplement the culture with 1-butanol (e.g., 1 g/L).
-
After the incubation period, extract the culture broth with an equal volume of ethyl acetate.
-
Analyze the organic extract by GC-MS to identify and quantify the produced this compound.
Sensory Analysis
Sensory analysis is crucial for evaluating the flavor and fragrance profile of this compound and its application in consumer products.
Experimental Protocol: Sensory Panel Evaluation
This protocol provides a general framework for conducting a sensory evaluation of this compound.
Objective: To characterize the aroma profile of this compound and determine its flavor detection threshold in a specific matrix (e.g., water, sugar solution, or a product base).
Panelists: A trained sensory panel of 8-12 individuals with demonstrated sensory acuity for fruity and ester-like aromas.
Materials:
-
High-purity this compound
-
Odor-free water or a neutral base for dilution
-
Glassware (e.g., ISO wine glasses with watch glass covers)
-
Sensory booths with controlled lighting and ventilation
-
Data collection software or paper ballots
Procedure:
-
Aroma Profile:
-
Prepare a solution of this compound at a concentration well above its expected detection threshold.
-
Present the sample in a coded glass to the panelists.
-
Ask panelists to individually describe the aroma using a provided lexicon of terms (e.g., fruity, green, sweet, buttery) and to rate the intensity of each attribute on a line scale.
-
-
Flavor Threshold Determination (Ascending Forced-Choice Method):
-
Prepare a series of dilutions of this compound in the chosen matrix, starting from a concentration below the expected threshold.
-
Present panelists with three samples (triangle test), two of which are the blank matrix and one contains the diluted this compound.
-
Ask panelists to identify the odd sample.
-
Increase the concentration in steps until the panelists can reliably (e.g., >50% correct) identify the sample containing this compound. The threshold is typically defined as the concentration at which 50% of the panel can detect the compound.
-
-
Data Analysis:
-
Analyze the aroma profile data to create a sensory profile of this compound.
-
Calculate the group flavor detection threshold from the forced-choice test results.
-
Mechanism of Olfactory Perception
The perception of fruity esters like this compound begins with the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Conclusion
This compound is a versatile and important compound in flavor and fragrance research. Its characteristic fruity and buttery aroma, coupled with its natural occurrence and the availability of multiple synthesis routes, makes it a valuable tool for scientists and product developers. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental physicochemical properties to detailed experimental protocols for its synthesis and sensory evaluation. The inclusion of structured data and visual diagrams aims to facilitate a deeper understanding and application of this compound in research and industrial settings. Further research is warranted to determine the specific odor and flavor thresholds of this compound to enable more precise formulation and application.
References
Natural Occurrence and Biosynthesis of Butyl Octanoate in Plants: A Technical Guide
Abstract: Volatile esters are pivotal to the aromatic profiles of numerous fruits and flowers, influencing pollinator attraction, defense mechanisms, and human perception of flavor. Butyl octanoate, a medium-chain fatty acid ester, imparts a characteristic fruity, pineapple- or pear-like aroma. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the characterization of key biosynthetic enzymes. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, biotechnology, and drug development.
Natural Occurrence of this compound
This compound is a secondary metabolite found across a diverse range of plant species. Its presence is particularly notable in the floral scents of various orchids and as a key contributor to the aroma of fruits like apples. While its qualitative presence is widely reported, quantitative data remains specific to certain cultivars and developmental stages.
Occurrence in Fruit
Apples (Malus domestica) are a significant natural source of this compound, where it contributes to the complex flavor profile. Its concentration can vary widely depending on the cultivar, maturity, and storage conditions. Aldehydes are typically dominant in immature apples, with ester concentrations, including this compound, increasing during ripening[1].
Occurrence in Floral Volatiles
The Orchidaceae family features numerous species that emit this compound as part of their floral scent bouquet to attract pollinators. The Pherobase database lists a wide array of orchid species, including those from the genera Acacallis and Aerangis, as producers of this compound[2].
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound (also known as butyl caprylate) in plant tissues. Data is primarily available for apple peels, highlighting the variability among cultivars.
| Plant Species | Cultivar | Plant Part | Compound | Concentration (µg/kg Fresh Weight) | Reference |
| Malus domestica | (Average of 40 cultivars) | Peel | Butyl caprylate (E41) | > 100 | [1] |
| Malus domestica | 'Ruixue' | Fruit | Butyl caprylate | 1.96 ± 0.09 (180 DAFB) | [3] |
| Malus domestica | 'Ruixue' | Fruit | Butyl caprylate | 2.03 ± 0.31 (210 DAFB) | [3] |
*DAFB: Days After Full Bloom
Biosynthesis of this compound
The formation of this compound in plants is an enzymatic process catalyzed by alcohol acyltransferases (AATs). This reaction is the final step in a pathway that utilizes precursors from primary metabolic routes, specifically fatty acid and amino acid metabolism.
The core reaction involves the condensation of an alcohol (1-butanol) and an activated acyl donor (octanoyl-CoA).
-
Acyl-CoA Precursor: Octanoyl-CoA is an intermediate in the β-oxidation of fatty acids. Its availability is a critical limiting factor for this compound synthesis.
-
Alcohol Precursor: The C4 alcohol, 1-butanol, can be synthesized through pathways derived from amino acid metabolism.
-
Key Enzyme: Alcohol acyltransferases (AATs, EC 2.3.1.84) are the key enzymes that catalyze the esterification reaction. These enzymes often exhibit broad substrate specificity, which can lead to the production of a wide range of esters in plant tissues.
Experimental Protocols
Accurate quantification and characterization of this compound and its biosynthetic enzymes require robust analytical methods. The following sections detail standardized protocols for volatile analysis and enzyme activity assays.
Protocol for Volatile Extraction and Analysis by Headspace GC-MS
This protocol outlines the analysis of this compound from plant tissue using a static headspace (HS) sampling technique coupled with gas chromatography-mass spectrometry (GC-MS). This method is suitable for identifying and quantifying volatile compounds without complex solvent extraction.
1. Sample Preparation: a. Collect fresh plant tissue (e.g., 1-2 g of fruit peel or flower petals). b. Finely grind the tissue in liquid nitrogen to quench metabolic activity and increase surface area. c. Accurately weigh the powdered sample into a 20 mL headspace vial. d. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-octanol or nonane) to the vial. e. Immediately seal the vial with a PTFE-coated silicone rubber septum and cap.
2. Headspace Sampling Conditions: a. Place the sealed vial into the autosampler of the HS-GC-MS system. b. Incubation/Equilibration: Heat the vial at a defined temperature (e.g., 60-100°C) for a specific duration (e.g., 15-40 minutes) to allow volatiles to partition into the headspace. c. Injection: Automatically inject a specific volume of the headspace (e.g., 1 mL) into the GC injector.
3. GC-MS Analysis Conditions: a. GC System: Agilent 7890A or equivalent. b. Column: HP-5MS capillary column (30 m × 0.25 mm; 0.25 μm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injector Temperature: 250°C. e. Split Ratio: 10:1 or 50:1. f. Oven Temperature Program: i. Initial temperature: 40-60°C, hold for 2-5 minutes. ii. Ramp: Increase to 200°C at a rate of 5°C/min. iii. Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes. g. MS System: Agilent 5975C or equivalent. h. Ionization Mode: Electron Impact (EI) at 70 eV. i. Source Temperature: 230°C. j. Quadrupole Temperature: 150°C. k. Mass Scan Range: 35-350 m/z.
4. Data Analysis: a. Identification: Identify this compound by comparing its mass spectrum and retention index (RI) with those of an authentic standard and entries in spectral libraries (e.g., NIST). b. Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve generated with pure standards.
Protocol for In Vitro Alcohol Acyltransferase (AAT) Assay
This protocol describes a spectrophotometric assay to determine the activity of AAT in plant protein extracts. The assay measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB) that absorbs at 412 nm.
1. Crude Protein Extraction: a. Homogenize 1-2 g of fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM PMSF, and 5% (w/v) PVPP). b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
2. AAT Activity Assay: a. Prepare a reaction mixture in a 1 mL cuvette. The final volume is typically 1 mL. b. Reaction Mixture Components:
- 50 mM Tris-HCl buffer (pH 8.0)
- 100 µM Octanoyl-CoA (acyl donor substrate)
- 10 mM 1-Butanol (alcohol substrate)
- 0.2 mM DTNB c. Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a spectrophotometer. d. Initiate the reaction by adding 50-100 µL of the crude protein extract (containing 100-150 ng of protein). e. Immediately monitor the increase in absorbance at 412 nm for 5-20 minutes.
3. Calculation of Enzyme Activity: a. Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the reaction curve. b. Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol of CoA produced per minute. c. Express the specific activity as µmol of product formed per minute per milligram of protein (U/mg).
Conclusion and Future Directions
This compound is a naturally occurring ester that plays a significant role in the chemical ecology of various plants. Its biosynthesis is dependent on the activity of AAT enzymes and the availability of precursors from primary metabolism. While methods for its detection are well-established, quantitative data across a broader range of plant species and developmental stages are needed. Future research should focus on identifying and characterizing the specific AAT genes responsible for this compound synthesis in different plants, which could enable metabolic engineering approaches to enhance desirable flavor and fragrance profiles in agricultural products.
References
Butyl Octanoate as a Metabolite in Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl octanoate, a medium-chain fatty acid ester, is a metabolite of the yeast Saccharomyces cerevisiae, contributing to the aroma profile of fermented beverages. While typically present at low concentrations in wild-type strains, there is growing interest in engineering this yeast for enhanced production of this compound for applications in flavors, fragrances, and as a potential biofuel. This technical guide provides an in-depth overview of the biosynthesis of this compound in S. cerevisiae, including the metabolic pathways, key enzymes, and strategies for metabolic engineering. It also details experimental protocols for the cultivation of yeast for ester production and the quantification of this compound, and presents available quantitative data.
Introduction
Saccharomyces cerevisiae is a well-established industrial microorganism with a long history in the production of fermented foods and beverages. Its metabolic versatility extends to the synthesis of a wide array of volatile compounds, including esters, which are crucial for the sensory characteristics of products like beer and wine. This compound is formed through the enzymatic esterification of butanol and octanoyl-CoA. The production of this ester is primarily dependent on the availability of its precursors and the activity of alcohol acyltransferases (AATs). Understanding and manipulating these factors are key to enhancing this compound titers in S. cerevisiae.
Biosynthesis of this compound in Saccharomyces cerevisiae
The synthesis of this compound in S. cerevisiae is a condensation reaction catalyzed by AATs, which are promiscuous enzymes that can accept a range of alcohol and acyl-CoA substrates. The two precursors, butanol and octanoyl-CoA, are synthesized through distinct metabolic pathways.
Octanoyl-CoA Biosynthesis
Octanoyl-CoA is an intermediate in the de novo fatty acid synthesis (FAS) pathway. In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (Acc1p). Subsequently, the fatty acid synthase complex (Fas1p and Fas2p) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce acyl-CoA molecules of varying chain lengths. Octanoyl-CoA (C8-CoA) is one such intermediate. The availability of octanoyl-CoA for ester synthesis is in competition with its elongation to longer-chain fatty acids, which are essential for membrane biogenesis and other cellular functions.
Butanol Biosynthesis
S. cerevisiae can produce n-butanol through several metabolic routes:
-
Ehrlich Pathway: This is the primary native pathway for the synthesis of higher alcohols (fusel alcohols) from amino acid catabolism. While not a major producer of butanol, pathways related to threonine catabolism can lead to its formation.
-
Heterologous Pathways: For enhanced butanol production, various heterologous pathways have been introduced into S. cerevisiae. A common strategy is the expression of the Clostridium acetobutylicum pathway, which converts acetyl-CoA to butanol via intermediates such as acetoacetyl-CoA, butyryl-CoA, and butanal.
-
Reverse β-oxidation Pathway: This pathway can also be engineered to produce butanol from acetyl-CoA.
Esterification by Alcohol Acyltransferases (AATs)
The final step in this compound synthesis is the esterification of butanol and octanoyl-CoA, catalyzed by AATs. The key AATs in S. cerevisiae include:
-
Atf1p and Atf2p (Alcohol acetyltransferases): While their primary role is in the synthesis of acetate esters, they exhibit broad substrate specificity and can utilize other acyl-CoAs and alcohols.
-
Eht1p and Eeb1p (Ethanol hexanoyl transferase and Ethyl ester biosynthesis protein): These enzymes are primarily involved in the synthesis of medium-chain fatty acid ethyl esters, such as ethyl octanoate. Due to their promiscuity, they are also implicated in the synthesis of other esters, including this compound.
The overall efficiency of this compound production is often limited by the intracellular concentrations of butanol and octanoyl-CoA, as well as the catalytic efficiency and substrate preference of the AATs.
Metabolic Engineering Strategies for Enhanced this compound Production
To increase the production of this compound in S. cerevisiae, metabolic engineering efforts have focused on increasing the precursor supply and enhancing the final esterification step.
-
Increasing Octanoyl-CoA Pool:
-
Overexpression of key genes in the fatty acid synthesis pathway, such as ACC1, FAS1, and FAS2.
-
Deletion of genes involved in competing pathways, such as those for the synthesis of longer-chain fatty acids or storage lipids.
-
-
Increasing Butanol Pool:
-
Introduction and optimization of heterologous butanol production pathways (e.g., from Clostridium).
-
Overexpression of enzymes in the native Ehrlich pathway that contribute to butanol formation.
-
-
Enhancing Esterification:
-
Overexpression of native AATs like ATF1, ATF2, EHT1, or EEB1.
-
Screening for and expressing heterologous AATs with higher specificity and activity towards butanol and octanoyl-CoA.
-
Quantitative Data on this compound and Precursor Production
Quantitative data specifically for this compound production in S. cerevisiae is limited in the public domain. However, data on the production of its precursors and related esters, as well as this compound production in other engineered microbes, provide valuable benchmarks.
| Metabolite | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| n-Butanol | Saccharomyces cerevisiae | Overexpression of Ehrlich pathway enzymes and elimination of competing pathways | 242.8 | [1] |
| n-Butanol | Saccharomyces cerevisiae | Introduction of a synergistic threonine and citramalate pathway | 835 | [2][3] |
| Octanoic Acid | Saccharomyces cerevisiae | Not specified | Not specified | [4] |
| This compound | Escherichia coli | Expression of AAT from Actinidia chinensis and metabolic engineering for octanoyl-CoA | 3.3 | [1] |
| Ethyl Octanoate | Saccharomyces cerevisiae | Wild-type (fermentation temperature dependent) | Variable |
Note: The table highlights the potential for precursor supply in S. cerevisiae and the achieved titers of this compound in another engineered microbial host. Direct quantification of this compound in engineered S. cerevisiae remains a key area for future research.
Experimental Protocols
Yeast Cultivation for Ester Production
This protocol describes general conditions for cultivating S. cerevisiae for the analysis of ester production. Optimization of media components and fermentation parameters may be required for specific strains and research goals.
5.1.1. Media Preparation
-
YPD Medium (Yeast Extract Peptone Dextrose):
-
10 g/L Yeast Extract
-
20 g/L Peptone
-
20 g/L Glucose (Dextrose)
-
Dissolve components in distilled water and autoclave at 121°C for 15 minutes.
-
-
Defined Synthetic Medium (per liter):
-
20 g Glucose
-
5 g (NH₄)₂SO₄
-
3 g KH₂PO₄
-
0.5 g MgSO₄·7H₂O
-
1 ml Trace element solution
-
1 ml Vitamin solution
-
Adjust pH to 5.0 and sterile filter.
-
5.1.2. Cultivation Conditions
-
Pre-culture: Inoculate a single colony of S. cerevisiae into 5-10 mL of YPD or defined synthetic medium in a sterile culture tube. Incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.
-
Main Culture: Inoculate a larger volume of the desired medium (e.g., 50 mL in a 250 mL baffled flask) with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubation: Incubate the main culture at a controlled temperature, typically between 20°C and 30°C, with agitation (200-250 rpm). Fermentation temperature can significantly influence ester profiles.
-
Sampling: Aseptically collect samples at desired time points for analysis of cell growth (OD₆₀₀) and metabolite concentrations.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction and analysis of this compound from a yeast fermentation broth.
5.2.1. Sample Preparation and Extraction
-
Harvesting: Centrifuge a known volume of the fermentation broth (e.g., 1-5 mL) at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the yeast cells.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis of extracellular esters.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester not naturally produced by the yeast) to the supernatant.
-
Liquid-Liquid Extraction:
-
Add an equal volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture thereof) to the supernatant.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the esters.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for GC-MS analysis.
-
5.2.2. GC-MS Analysis
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at 40-50°C, hold for a few minutes, then ramp up to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Visualizations
Metabolic Pathway for this compound Synthesis
Caption: Biosynthesis pathway of this compound in S. cerevisiae.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Conclusion
This compound is a naturally produced metabolite in Saccharomyces cerevisiae, with its synthesis being intrinsically linked to the central carbon metabolism, specifically fatty acid and amino acid pathways. While native production levels are generally low, the extensive knowledge of yeast genetics and metabolism, coupled with advanced metabolic engineering tools, presents significant opportunities to develop robust cell factories for the targeted overproduction of this compound. Further research is required to obtain precise quantitative data on this compound production in engineered yeast strains and to optimize fermentation and recovery processes. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to advance the study and application of this compound biosynthesis in this versatile microorganism.
References
- 1. Engineering Escherichia coli for the production of this compound from endogenous octanoyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificbio.com [scientificbio.com]
Spectroscopic Analysis of Butyl Octanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for butyl octanoate (C₁₂H₂₄O₂), a fatty acid ester. The document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols are provided for each technique, offering a practical resource for the structural elucidation and analysis of this and similar ester compounds.
Data Presentation
The following sections summarize the key spectroscopic data for this compound in a structured tabular format for clarity and comparative ease.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.07 | Triplet | 2H | -C(=O)O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.29 | Triplet | 2H | -CH₂ -C(=O)O- |
| ~1.62 | Multiplet | 4H | -C(=O)O-CH₂-CH₂ -CH₂-CH₃ and -CH₂-CH₂ -C(=O)O- |
| ~1.29 | Multiplet | 8H | -(CH₂ )₄-CH₃ (octanoate chain) |
| ~0.94 | Triplet | 3H | -C(=O)O-CH₂-CH₂-CH₂-CH₃ |
| ~0.88 | Triplet | 3H | -CH₃ -(CH₂)₆-C(=O)O- |
Note: Data is interpreted from publicly available spectra.[1] Chemical shifts may vary slightly depending on the solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 173.96 | C =O |
| 64.12 | -C(=O)O-CH₂ - |
| 34.47 | -CH₂ -C(=O)O- |
| 31.79 | -(CH₂ )- (octanoate chain) |
| 30.86 | -O-CH₂-CH₂ - |
| 29.22 | -(CH₂ )- (octanoate chain) |
| 29.04 | -(CH₂ )- (octanoate chain) |
| 25.13 | -(CH₂ )- (octanoate chain) |
| 22.69 | -(CH₂ )- (octanoate chain) |
| 19.26 | -O-CH₂-CH₂-CH₂ - |
| 14.09 | -CH₃ (octanoate chain) |
| 13.75 | -CH₃ (butyl chain) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are characteristic of an ester.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2950-2850 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~1460 | Medium | C-H Bend | Alkyl (CH₂) |
| ~1375 | Medium | C-H Bend | Alkyl (CH₃) |
| ~1250-1000 | Strong, Sharp | C-O Stretch | Ester Linkage |
Note: Peak positions are derived from representative spectra of esters and may show slight variations.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds.
Table 4: GC-MS Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 201 | 99.99 | [M+H]⁺ (Protonated Molecule) |
| 202 | 13.47 | Isotope Peak |
| 145 | 8.40 | [CH₃(CH₂)₆C(OH)₂]⁺ |
| 127 | 4.31 | [CH₃(CH₂)₆CO]⁺ |
| 57 | High | [C₄H₉]⁺ (Butyl Cation) |
Note: Fragmentation patterns can vary based on the ionization method and energy. The data reflects common fragments observed for this compound.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of liquid ester samples like this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg is recommended for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Wipe the exterior of the NMR tube with a lint-free tissue.
-
Insert the tube into a spinner turbine, using a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set appropriate acquisition parameters (e.g., pulse angle, number of scans, relaxation delay). For quantitative ¹H NMR, a long relaxation delay (at least 5 times the longest T₁) is crucial.
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals for ¹H NMR to determine proton ratios.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Protocol 2: Infrared (IR) Spectroscopy
This protocol is for analyzing a neat liquid sample.
-
Sample Preparation :
-
Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and transparent. If necessary, clean them with a small amount of a volatile solvent like acetone and dry completely.
-
Using a pipette, place one to two drops of liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Data Acquisition :
-
Acquire a background spectrum with the empty salt plates (or no sample) in the beam path. This accounts for atmospheric CO₂, water vapor, and any signals from the plates.
-
Place the prepared sample holder into the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.
-
-
Post-Analysis :
-
Clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator to prevent damage from moisture.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.
-
If analyzing a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
-
Transfer the final solution into a 2 mL GC vial and cap it securely.
-
-
Instrument Setup and Analysis :
-
Gas Chromatograph (GC) Conditions :
-
Injector : Set to a split mode (e.g., 10:1 split ratio) with a temperature of 250°C.
-
Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
-
Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analysis.
-
Oven Temperature Program : An initial temperature of 50°C held for 1-2 minutes, followed by a ramp (e.g., 5-10°C/min) to a final temperature of 250°C, held for several minutes.
-
-
Mass Spectrometer (MS) Conditions :
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Temperatures : Set the ion source and transfer line temperatures to 250°C.
-
Mass Scan Range : Set the acquisition range from m/z 50 to 650 amu.
-
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
-
Analyze the mass spectrum of the identified peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial preparation to final data interpretation.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Thermophysical Properties of Butyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl octanoate (CH₃(CH₂)₆COOCH₂(CH₂)₂CH₃), a fatty acid ester, is a colorless liquid with a characteristic fruity odor. It finds applications in the flavor and fragrance industries and is also of interest in various industrial and research settings, including as a potential biofuel component and a reference fluid.[1] A thorough understanding of its thermophysical properties is crucial for process design, quality control, and formulation development in these fields. This guide provides a comprehensive overview of the key thermophysical properties of this compound, supported by quantitative data and detailed experimental methodologies.
Core Thermophysical Properties
The following sections detail the essential thermophysical properties of this compound. The quantitative data is summarized in easy-to-reference tables, and the general experimental protocols for their determination are described.
Density
Density is a fundamental property that relates the mass of a substance to the volume it occupies. For this compound, density decreases with increasing temperature.
Table 1: Density of this compound at Various Temperatures
| Temperature (°C) | Density (g/cm³) | Reference |
| 20 | 0.86300 - 0.86600 | [2] |
| 20 | 0.86 | [3] |
| 20 | 0.880 | [4] |
| 20 | 0.86 | |
| 25 | 0.86 (calculated) |
Experimental Protocol: Density Measurement
The density of liquid samples like this compound is commonly determined using a vibrating tube densimeter or a pycnometer (specific gravity bottle).
Method 1: Vibrating Tube Densitometer
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Introduction: A small, degassed sample of this compound is introduced into the U-shaped oscillating tube.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature, controlled by a Peltier system.
-
Measurement: The instrument measures the oscillation period of the tube containing the sample. This period is directly related to the density of the sample.
-
Data Conversion: The instrument's software converts the oscillation period to a density value based on the calibration.
Method 2: Pycnometer
-
Cleaning and Drying: A pycnometer of a known volume is thoroughly cleaned and dried.
-
Weighing (Empty): The mass of the empty, dry pycnometer is accurately measured.
-
Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled.
-
Weighing (Filled): The mass of the pycnometer filled with the sample is measured.
-
Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Viscosity
Viscosity measures a fluid's resistance to flow. For most liquids, viscosity decreases as temperature increases.
Table 2: Viscosity of this compound
| Temperature (K) | Viscosity (Pa·s) | Reference |
| 287.992 - 680 | (Data available, specific values not extracted) |
Experimental Protocol: Viscosity Measurement
The dynamic viscosity of this compound can be measured using a rotational viscometer or a capillary viscometer.
Method: Rotational Viscometer
-
Instrument Setup: A suitable spindle and guard leg are attached to the viscometer.
-
Sample Preparation: A defined volume of this compound is placed in a sample container. The temperature of the sample is controlled using a water bath or a temperature-controlled chamber.
-
Measurement: The spindle is immersed in the sample to a specified depth. The spindle is then rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Calculation: The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.
Experimental Protocol: Surface Tension Measurement
Common methods for measuring the surface tension of liquids like this compound include the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method.
Method: Du Noüy Ring Method
-
Apparatus Setup: A clean platinum-iridium ring is attached to a sensitive tensiometer.
-
Sample Preparation: The this compound sample is placed in a clean, temperature-controlled vessel.
-
Measurement: The ring is immersed in the liquid and then slowly pulled upwards. The force required to pull the ring through the liquid surface is measured. The maximum force just before the liquid film breaks is recorded.
-
Calculation: The surface tension is calculated from the maximum force, the perimeter of the ring, and a correction factor.
Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through the material.
Table 3: Refractive Index of this compound
| Temperature (°C) | Wavelength (nm) | Refractive Index | Reference |
| 25.00 | Not Specified | 1.42300 - 1.42600 | |
| Not Specified | Not Specified | 1.42 | |
| 14.84 to 24.99 | 486.1 - 667.8 | (7 data points available) |
Experimental Protocol: Refractive Index Measurement
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Temperature Control: The prisms are temperature-controlled, typically using a circulating water bath, to maintain the desired measurement temperature.
-
Measurement: Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale.
Thermal Properties
Melting Point, Boiling Point, and Flash Point
These properties define the temperatures at which this compound undergoes phase transitions or becomes ignitable.
Table 4: Melting, Boiling, and Flash Points of this compound
| Property | Value (°C) | Pressure (mmHg) | Reference |
| Melting Point | -42.90 | 760.00 | |
| Melting Point | -43 | Not Specified | |
| Boiling Point | 240.00 - 241.00 | 760.00 | |
| Boiling Point | 241 | Not Specified | |
| Boiling Point | Approx. 245 | Not Specified | |
| Flash Point | 98.89 | Not Specified | |
| Flash Point | 124 | Not Specified |
Heat Capacity
Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount.
Table 5: Heat Capacity of this compound
| Temperature (K) | Phase | Heat Capacity | Reference |
| 230.25 - 667.184 | Liquid in equilibrium with Gas | (Data available) | |
| 200 - 1000 | Ideal Gas | (Data available) |
Experimental Protocol: Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.
-
Baseline Correction: An initial DSC scan is performed with empty sample and reference pans to establish a baseline.
-
Calibration: A scan is performed with a standard material of known heat capacity, such as sapphire, to determine the instrument's calibration factor.
-
Sample Preparation: A known mass of this compound is hermetically sealed in a sample pan.
-
Measurement: The sample is subjected to a controlled temperature program (e.g., heating at a constant rate) in the DSC. The heat flow to the sample is measured relative to an empty reference pan.
-
Calculation: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, the heating rate, the sample mass, and the calibration factor.
Other Properties
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
Table 6: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (mmHg) | Reference | | :--- | :--- | :--- | :--- | | 25.00 | 0.035000 | |
Speed of Sound
The speed of sound is the distance traveled per unit of time by a sound wave propagating through a medium.
Experimental Protocol: Speed of Sound Measurement
The speed of sound in liquids can be measured using various techniques, including ultrasonic interferometry and Brillouin light scattering.
Method: Ultrasonic Interferometry
-
Setup: An ultrasonic transducer and a reflector are placed in a cell containing the this compound sample. The distance between the transducer and reflector can be precisely varied.
-
Measurement: The transducer emits ultrasonic waves of a known frequency. As the reflector position is changed, standing waves are created in the liquid. The positions of the nodes and antinodes of the standing wave are detected by monitoring the acoustic impedance of the transducer.
-
Calculation: The wavelength of the sound in the liquid is determined from the distance between successive nodes or antinodes. The speed of sound is then calculated as the product of the frequency and the wavelength.
Conclusion
This technical guide has provided a detailed overview of the key thermophysical properties of this compound, presenting quantitative data in a structured format and outlining the experimental protocols for their measurement. The information and workflows presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating more accurate modeling, process optimization, and formulation design.
References
An In-depth Technical Guide to the Safety and Handling of Butyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for butyl octanoate (CAS No. 589-75-3). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices. This compound, an ester of butanol and octanoic acid, is a colorless to pale yellow liquid with a fruity odor, commonly used as a flavoring agent, fragrance ingredient, and solvent.[1][2] While generally considered to have low toxicity, adherence to proper safety protocols is essential to minimize exposure and ensure a safe working environment.[2]
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂ | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| Appearance | Colorless to pale yellow, clear liquid | |
| Odor | Fruity, buttery, ethereal, herbal | The Good Scents Company |
| Boiling Point | 240-245 °C | EvitaChem |
| Melting Point | -42.9 °C | ChemicalBook |
| Flash Point | 98.9–124 °C | EvitaChem |
| Density | 0.86 g/cm³ at 20 °C | EvitaChem |
| Refractive Index | 1.423–1.426 at 25 °C | EvitaChem |
| Solubility in Water | 3.5 mg/L at 25 °C (practically insoluble) | EvitaChem, The Good Scents Company |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, hexane | EvitaChem, 4 |
| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) | The Good Scents Company |
Hazard Identification and GHS Classification
According to the majority of reports provided to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). However, it is important to note that some suppliers may provide their own classification. For instance, one safety data sheet for a related compound, 1-Butyl-3-methylimidazolium octanoate, lists it as harmful if swallowed and causing skin and eye irritation. Given the lack of a harmonized, official classification for this compound, it is prudent to handle it with care, assuming it may cause mild irritation with prolonged or repeated contact.
Toxicological Data
Specific quantitative toxicity data for this compound is limited in publicly available literature. However, information on related compounds and general safety assessments indicate a low order of acute toxicity.
| Toxicity Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | ECHA (for a structurally similar substance) |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rabbit | ECHA (for a structurally similar substance) |
| Acute Inhalation Toxicity (LC50) | > 3.8 mg/L (4 hours) | Rat |
Note: The oral and dermal LD50 values are based on data for a structurally similar fatty acid ester due to the lack of specific data for this compound. The inhalation LC50 study concluded that the highest achievable aerosol concentration did not cause mortality.
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) established for this compound. For fatty acid methyl esters in general, no specific occupational exposure limits have been assigned. In the absence of specific limits, it is recommended to maintain exposure to vapors and aerosols as low as reasonably achievable.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial to prevent exposure and maintain the integrity of this compound.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Avoid breathing vapor or mist.
-
Use non-sparking tools and avoid sources of ignition as the substance is combustible.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Some sources recommend storage at -20°C for long-term stability.
-
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard:
-
Isolate the spill area: Evacuate unnecessary personnel and ensure adequate ventilation.
-
Eliminate ignition sources: Remove all sources of heat, sparks, and open flames.
-
Contain the spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Clean up: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of waste: Dispose of the contaminated material in accordance with local, state, and federal regulations.
Caption: Workflow for handling a chemical spill of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against chemical exposure. The following diagram illustrates the relationship between different types of PPE and the routes of exposure they protect against.
References
An In-depth Technical Guide to the Hydrolysis of Butyl Octanoate
Executive Summary
This whitepaper provides a comprehensive technical overview of the hydrolysis of butyl octanoate into its constituent molecules, butanol and octanoic acid. This compound, an ester with applications in the flavor, fragrance, and pharmaceutical industries, is susceptible to hydrolysis, a reaction that can significantly impact product stability, efficacy, and sensory properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth coverage of the core chemical mechanisms, quantitative kinetic factors, and detailed experimental protocols relevant to this process. The primary mechanisms—acid-catalyzed, base-catalyzed (saponification), and enzymatic hydrolysis—are detailed, supported by reaction pathway diagrams. Furthermore, this document presents structured tables for the comparison of reaction conditions and provides step-by-step methodologies for conducting and analyzing the hydrolysis reaction, including product separation and purification techniques.
Introduction
This compound (also known as butyl caprylate) is the ester formed from the condensation of octanoic acid and butanol.[2] It is a colorless liquid with a characteristic fruity aroma, valued in various commercial formulations.[3] The stability of this ester is paramount, as its degradation via hydrolysis can alter the chemical and physical properties of a formulation, such as pH and odor, potentially compromising its intended function.
The hydrolysis reaction involves the cleavage of the ester bond by a water molecule, yielding butanol and octanoic acid. The overall reaction is depicted below:
C₈H₁₇COOC₄H₉ (this compound) + H₂O (Water) ⇌ C₈H₁₇COOH (Octanoic Acid) + C₄H₉OH (Butanol)
This process can be influenced by several factors, including pH, temperature, and the presence of catalysts. Understanding and controlling the hydrolysis of this compound is therefore critical for ensuring the shelf-life and performance of products in which it is an ingredient.
Core Mechanisms of Hydrolysis
The hydrolysis of this compound can proceed through several distinct mechanistic pathways, primarily categorized by the type of catalyst employed.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the reaction toward completion, a large excess of water is typically used, shifting the equilibrium in favor of the products (octanoic acid and butanol).
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Butyl Octanoate using Lipase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of butyl octanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, allowing for milder reaction conditions and potentially higher purity products.
Introduction
This compound is an ester known for its fruity aroma, making it a desirable compound in various industrial applications. The enzymatic synthesis route, primarily through the esterification of octanoic acid with butanol, is catalyzed by lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). These enzymes can function efficiently in non-aqueous media, driving the equilibrium towards ester synthesis. Immobilized lipases, such as Novozym 435 from Candida antarctica, are frequently employed due to their stability, reusability, and ease of separation from the reaction mixture.
The reaction mechanism for lipase-catalyzed esterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism. In this model, the lipase first reacts with the acyl donor (octanoic acid) to form an acyl-enzyme intermediate. Subsequently, the alcohol (butanol) binds to this complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme.
Data Presentation: Optimization of Reaction Conditions
The efficiency of this compound synthesis is influenced by several key parameters. The following tables summarize quantitative data from various studies on the optimization of this enzymatic reaction.
Table 1: Effect of Enzyme Concentration on Ester Synthesis
| Enzyme | Enzyme Concentration (g/L) | Conversion (%) | Reference |
| Novozym 435 | 5 | 33.23 | [1] |
| Novozym 435 | 10 | 65.64 | [1] |
| Novozym 435 | 15 | 70.55 | [1] |
| Novozym 435 | 20 | 65.49 | [1] |
Note: Data from a study on octyl formate synthesis, analogous to this compound synthesis.
Table 2: Effect of Molar Ratio of Reactants on Ester Synthesis
| Reactants (Acid:Alcohol) | Molar Ratio | Conversion (%) | Reference |
| Formic Acid:Octanol | 1:1 | 70.55 | [1] |
| Formic Acid:Octanol | 1:3 | 76.17 | |
| Formic Acid:Octanol | 1:5 | 76.07 | |
| Formic Acid:Octanol | 1:7 | 80.71 | |
| Formic Acid:Octanol | 1:9 | 78.60 |
Note: Data from a study on octyl formate synthesis, providing insight into the effect of reactant molar ratios.
Table 3: Effect of Temperature on Ester Synthesis
| Enzyme | Temperature (°C) | Conversion (%) | Reference |
| Novozym 435 | 20 | 77.10 | |
| Novozym 435 | 30 | 80.71 | |
| Novozym 435 | 40 | 81.96 | |
| Novozym 435 | 50 | 78.71 |
Note: Data from a study on octyl formate synthesis, demonstrating the impact of temperature.
Table 4: Comparison of Different Lipases for Ester Synthesis
| Lipase Source | Immobilization | Acyl Donor | Solvent | Conversion/Yield | Reference |
| Rhizomucor miehei (Lipozyme IM) | Yes | Octanoic Acid | Hexane | High conversion rates observed | |
| Candida antarctica (Novozym 435) | Yes | Ferulic Acid | t-butanol | Only enzyme to show activity | |
| Porcine Pancreas (Chirazyme L-1) | - | Ferulic Acid | t-butanol | No activity observed | |
| Rhizopus oligosporus | Yes | Acetic Acid | n-hexane | 50-56% conversion |
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of this compound. Researchers should optimize these conditions based on their specific enzyme and experimental setup.
Protocol 1: General Screening of Lipases for this compound Synthesis
Objective: To identify the most effective lipase for the esterification of octanoic acid and butanol.
Materials:
-
Various lipases (e.g., Novozym 435, Lipozyme RM IM, Pseudomonas cepacia lipase)
-
Octanoic acid
-
n-Butanol
-
Anhydrous organic solvent (e.g., n-hexane, heptane, or tert-butanol)
-
Molecular sieves (3Å or 4Å), activated
-
Screw-capped vials or flasks
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reactant Preparation: In a series of screw-capped vials, prepare the reaction mixture by adding the organic solvent, octanoic acid, and n-butanol. A typical starting molar ratio of acid to alcohol is 1:1 or 1:2.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove any residual water, which can promote the reverse hydrolysis reaction.
-
Enzyme Addition: Add a pre-weighed amount of each lipase to its respective vial. The enzyme loading is typically between 5-15 g/L of the reaction volume.
-
Reaction Incubation: Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
-
Sampling and Analysis: At regular intervals (e.g., 2, 4, 6, 12, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Centrifuge the aliquot to separate the immobilized enzyme. Dilute the supernatant with a suitable solvent for chromatographic analysis.
-
Quantification: Analyze the samples by GC or HPLC to determine the concentration of this compound and the remaining substrates. Calculate the percentage conversion.
-
Selection: Based on the conversion rates, select the most efficient lipase for further optimization studies.
Protocol 2: Optimization of Reaction Parameters for this compound Synthesis
Objective: To determine the optimal conditions (temperature, substrate molar ratio, and enzyme concentration) for the synthesis of this compound using the selected lipase.
Materials:
-
Selected lipase (e.g., Novozym 435)
-
Octanoic acid
-
n-Butanol
-
Anhydrous organic solvent
-
Molecular sieves
-
Experimental setup as described in Protocol 1
Procedure:
-
Temperature Optimization: Set up a series of reactions as described in Protocol 1, keeping the substrate molar ratio and enzyme concentration constant. Vary the reaction temperature across a suitable range (e.g., 30°C, 40°C, 50°C, 60°C). Monitor the reaction progress and determine the optimal temperature that yields the highest conversion.
-
Substrate Molar Ratio Optimization: Using the optimal temperature, set up reactions with varying molar ratios of octanoic acid to n-butanol (e.g., 1:1, 1:2, 1:3, 2:1). Keep the enzyme concentration constant. Identify the molar ratio that results in the highest product yield.
-
Enzyme Concentration Optimization: At the optimal temperature and molar ratio, vary the concentration of the lipase (e.g., 5, 10, 15, 20 g/L). Determine the enzyme concentration that provides the best balance between high conversion and economic feasibility.
-
Data Analysis: Compile the results from all optimization experiments to establish the most efficient reaction conditions for this compound synthesis.
Protocol 3: Enzyme Reusability Study
Objective: To evaluate the stability and reusability of the immobilized lipase over multiple reaction cycles.
Materials:
-
Immobilized lipase
-
Reactants and solvent as per optimized conditions
-
Fresh organic solvent for washing
Procedure:
-
Initial Reaction: Perform the synthesis of this compound under the previously determined optimal conditions.
-
Enzyme Recovery: After the first reaction cycle is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered enzyme with fresh organic solvent to remove any adsorbed substrates and products.
-
Drying: Dry the washed enzyme under vacuum or in a desiccator.
-
Subsequent Cycles: Re-use the dried enzyme for subsequent batches of this compound synthesis under the same optimal conditions.
-
Activity Assessment: After each cycle, determine the conversion rate. The reusability is assessed by the number of cycles the enzyme can be used for before a significant drop in activity is observed.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism for the enzymatic synthesis of this compound.
References
Application Note: A Robust Protocol for the Lipase-Catalyzed Synthesis of Butyl Octanoate
Introduction
Butyl octanoate is a medium-chain fatty acid ester recognized for its characteristic fruity aroma, reminiscent of pineapple and apricot. This compound is of significant interest to the flavor, fragrance, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of such esters often requires harsh conditions, including high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Lipase-catalyzed synthesis presents a green and highly specific alternative, operating under mild conditions with high catalytic efficiency and selectivity. This application note provides a detailed protocol for the synthesis of this compound using immobilized lipase, intended for researchers, scientists, and professionals in drug development.
Principle of the Reaction
The synthesis of this compound via enzymatic catalysis is an esterification reaction. A lipase enzyme facilitates the condensation of n-butanol and octanoic acid to form the ester, this compound, with the concomitant release of a water molecule. The reaction is reversible, and therefore, controlling the water content in the reaction medium is crucial to drive the equilibrium towards product formation. Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused for multiple reaction cycles.
Experimental Data Summary
The efficiency of lipase-catalyzed esterification is influenced by several key parameters. The following table summarizes conditions reported in the literature for the synthesis of this compound and similar esters, providing a comparative overview for process optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | Immobilized Rhizomucor miehei Lipase (e.g., Lipozyme® RM IM) | Candida rugosa Lipase | Rapeseed Lipase Acetone Powder |
| Substrates | n-Butanol & Octanoic Acid | 1-Butanol & Oleic Acid (for Butyl Oleate) | n-Butanol & Butyric Acid (for Butyl Butyrate) | 2-Phenylethanol & Glyceryl Trioctanoate |
| Solvent | Solvent-Free or n-Hexane | Isooctane | n-Hexane | Hexane |
| Temperature | 45 - 65 °C[1][2] | 40 °C[3] | 25 °C[4] | 30 °C[5] |
| Substrate Ratio (Alcohol:Acid) | 1:1 to 1:2 | 1:1 | 1:1 (0.25 M each) | 3:1 (Alcohol:Acyl Donor) |
| Enzyme Conc. | 5 - 15% (w/w of substrates) | 30 mg/g support | 250 mg in reaction mix | 7% (v/v or m/v) |
| Water Activity/Content | Controlled with molecular sieves or pre-equilibration | Initial aw of 0.53 | Optimal aw of 0.45 | Not specified |
| Agitation | 150 - 250 rpm | 120 rpm | Shaking | 1400 rpm |
| Reaction Time | 6 - 48 hours | Not specified | 48 hours | 120 minutes |
| Conversion/Yield | >90% achievable | Variable | 89% | 80% |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using an immobilized lipase in an organic solvent system. Optimization of specific parameters may be required depending on the enzyme source and desired yield.
Materials:
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)
-
n-Butanol (ACS grade or higher)
-
Octanoic Acid (ACS grade or higher)
-
n-Hexane (Anhydrous)
-
Molecular Sieves (3Å, activated)
-
250 mL Erlenmeyer flask with a screw cap or ground glass stopper
-
Orbital shaker with temperature control
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) for analysis
-
Internal Standard (e.g., n-dodecane)
Procedure:
-
Reactant Preparation:
-
Prepare a 100 mL reaction mixture in n-hexane.
-
Add n-butanol and octanoic acid to the flask. A common starting point is a 1:1 molar ratio (e.g., 0.1 M of each substrate). For example, add 0.741 g of n-butanol and 1.442 g of octanoic acid to achieve a 0.1 M concentration in 100 mL of n-hexane.
-
Add an internal standard (e.g., n-dodecane) to the mixture for accurate quantification by GC.
-
-
Water Removal:
-
Add 5-10% (w/v) of activated molecular sieves to the reaction mixture to adsorb the water produced during esterification, thereby shifting the reaction equilibrium towards the product.
-
-
Enzyme Addition and Incubation:
-
Pre-heat the orbital shaker to the desired reaction temperature (e.g., 50 °C).
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10% by weight of the total substrates (e.g., 0.22 g of lipase for the amounts listed above).
-
Securely cap the flask and place it in the temperature-controlled orbital shaker.
-
Set the agitation speed to 200 rpm.
-
-
Reaction Monitoring:
-
Withdraw small aliquots (e.g., 100 µL) of the reaction mixture at regular time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
To stop the reaction in the aliquot, immediately dilute it with cold n-hexane and, if necessary, centrifuge to remove the enzyme particles before GC analysis.
-
-
Product Analysis by Gas Chromatography (GC):
-
Analyze the samples using a GC-FID system.
-
GC Conditions (Example):
-
Column: HP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 280-290 °C
-
Oven Program: Start at 70 °C for 3 min, ramp to 150 °C at 3 °C/min, then ramp to 300 °C at 40 °C/min, and hold for 5-10 min.
-
-
Identify and quantify the peaks for n-butanol, octanoic acid, and this compound by comparing retention times and peak areas with those of known standards and the internal standard.
-
-
Calculation of Conversion:
-
Calculate the percentage conversion of the limiting reactant (e.g., octanoic acid) into this compound based on the GC data.
-
Conversion (%) = [ (Initial moles of octanoic acid - Moles of octanoic acid at time t) / Initial moles of octanoic acid ] x 100
-
-
Product Recovery (Optional):
-
After the reaction reaches the desired conversion, stop the shaker.
-
Separate the immobilized enzyme from the reaction mixture by simple filtration or decantation. The enzyme can be washed with fresh solvent and reused.
-
The solvent can be removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved using column chromatography if required.
-
Visualizations
Below is a diagram illustrating the experimental workflow for the lipase-catalyzed synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Microbial Production of Butyl Octanoate in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microbial production of butyl octanoate in engineered Escherichia coli. This compound is a medium-chain fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. These protocols cover the metabolic engineering of E. coli, cultivation conditions for ester production, and analytical methods for quantification. The provided information is based on established scientific literature to guide researchers in developing robust and efficient microbial production platforms.
Introduction
The microbial synthesis of valuable chemicals offers a sustainable alternative to traditional chemical processes. This compound, a key fragrance and flavor compound, can be produced in genetically engineered Escherichia coli. The core of this bioprocess involves channeling the cell's fatty acid biosynthesis pathway towards the production of octanoyl-CoA and providing a suitable alcohol acyltransferase (AAT) to catalyze the esterification with butanol.[1]
This document outlines the key metabolic engineering strategies, detailed experimental protocols, and data presentation to facilitate the replication and further optimization of this compound production in E. coli.
Metabolic Engineering Strategy
The production of this compound in E. coli from endogenous octanoyl-CoA requires significant metabolic engineering to increase the precursor supply and introduce the final catalytic step.[1] The overall strategy involves:
-
Enhancing Octanoyl-CoA Pool: Overexpression of enzymes that promote the accumulation of medium-chain fatty acids. This is often achieved by introducing a thioesterase with specificity for C8 acyl-ACPs.
-
Introducing Esterification Activity: Heterologous expression of an alcohol acyltransferase (AAT) with high specificity towards octanoyl-CoA and butanol is crucial for the synthesis of this compound. An AAT from Actinidia chinensis (kiwifruit) has been successfully used for this purpose.
-
Reducing Competing Pathways: Knocking out or downregulating pathways that divert precursors away from this compound synthesis can improve final titers.
Below is a diagram illustrating the engineered metabolic pathway for this compound production in E. coli.
Caption: Engineered metabolic pathway for this compound production.
Quantitative Data Summary
The following tables summarize the quantitative data from engineered E. coli strains for this compound production. This data is compiled from published literature and serves as a benchmark for production efforts.
Table 1: this compound Production Titers in Engineered E. coli
| Strain Background | Key Genetic Modifications | Culture Conditions | This compound Titer (mg/L) | Reference |
| E. coli C43(DE3) | pET21a::AAT16 (A. chinensis) | LB medium, 10 mM butanol, 5 mM octanoic acid, 18 h, 20°C | Mixture of butyl esters produced | |
| E. coli | Protein engineered AAT (A. chinensis), modified fatty acid metabolism | Not specified in abstract | 3.3 ± 0.1 |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the microbial production of this compound.
Plasmid Construction for AAT Expression
This protocol describes the cloning of the alcohol acyltransferase (AAT) gene from Actinidia chinensis into an E. coli expression vector.
Materials:
-
E. coli strain for cloning (e.g., DH5α)
-
Expression vector (e.g., pET-28a(+))
-
AAT gene sequence from Actinidia chinensis (codon-optimized for E. coli)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase and buffer
-
PCR primers for AAT gene
-
DNA purification kits (PCR and plasmid miniprep)
-
LB agar plates with appropriate antibiotic
Protocol:
-
Gene Amplification: Amplify the codon-optimized AAT gene using PCR with primers containing the desired restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end).
-
Vector and Insert Preparation: Digest both the expression vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested AAT gene insert into the linearized expression vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α) and plate on LB agar containing the appropriate antibiotic for selection.
-
Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA isolated from a positive colony.
E. coli Cultivation for this compound Production
This protocol outlines the cultivation of engineered E. coli for the production of this compound.
Materials:
-
Engineered E. coli strain harboring the AAT expression plasmid
-
Lennox L Broth (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl)
-
Appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Butanol
-
Octanoic acid (for initial characterization strains)
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Seed Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 50 mL of fresh LB medium in a 250 mL baffled flask with the overnight seed culture to an initial OD600 of 0.1.
-
Growth: Incubate the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Substrate Addition and Production: Add butanol to a final concentration of 10 mM. For strains without an engineered octanoic acid pathway, also add octanoic acid to 5 mM.
-
Production Phase: Reduce the temperature to 20-30°C and continue incubation with shaking for 24-48 hours.
-
Sampling: Collect samples at regular intervals for OD600 measurement and this compound quantification.
Extraction and Quantification of this compound by GC-MS
This protocol describes the extraction of this compound from the culture broth and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial culture samples
-
Ethyl acetate (or other suitable organic solvent like hexane)
-
Internal standard (e.g., methyl heptanoate)
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Protocol:
-
Sample Preparation:
-
Take 1 mL of the culture broth and centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Add an equal volume of ethyl acetate containing the internal standard to the supernatant.
-
Vortex vigorously for 1 minute to extract the esters into the organic phase.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
-
Drying and Transfer:
-
Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS Detector: Scan mode from m/z 40 to 400.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the concentration using a calibration curve prepared with authentic standards and normalized to the internal standard.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between different stages of the research.
Caption: Overall experimental workflow for this compound production.
Caption: Logical relationship of key research components.
References
Metabolic Engineering of E. coli for Butyl Octanoate Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl octanoate is a medium-chain fatty acid ester with applications in the flavor, fragrance, and biofuel industries. Chemical synthesis of such esters often relies on petroleum-based feedstocks and harsh reaction conditions. Microbial production offers a sustainable alternative. Escherichia coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and ease of manipulation. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce this compound.
The strategy involves the heterologous expression of an alcohol acyltransferase (AAT) to catalyze the condensation of butanol and octanoyl-CoA. To enhance the production of this compound, the endogenous fatty acid metabolism of E. coli is engineered to increase the intracellular pool of the precursor, octanoyl-CoA. This is achieved by expressing a specific thioesterase to favor the production of octanoic acid and modifying the fatty acid degradation pathway to prevent its consumption.
Data Presentation
The following tables summarize the quantitative data from key experiments in the metabolic engineering of E. coli for this compound production.
Table 1: this compound Production in Engineered E. coli Strains
| Strain ID | Genotype / Plasmid(s) | Butanol Supplementation | This compound Titer (mg/L) | Reference |
| BO-01 | E. coli C43(DE3) pET-AAT16 | 10 mM | 1.5 ± 0.2 | [1] |
| BO-02 | E. coli C43(DE3) ΔfadE pET-AAT16, pACYC-FadD-CpFatB | 10 mM | 3.3 ± 0.1 | [1][2] |
AAT16: Alcohol acyltransferase from Actinidia chinensis. FadD: Acyl-CoA synthetase from E. coli (point mutant). CpFatB: Acyl-ACP thioesterase from Cuphea palustris.
Signaling Pathways and Experimental Workflows
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for this compound production and analysis.
Experimental Protocols
Protocol 1: Plasmid Construction
This protocol describes the construction of expression plasmids for the alcohol acyltransferase (AAT16) and the octanoyl-CoA synthesis pathway components.
1.1. Materials:
-
E. coli DH5α (cloning host)
-
pETDuet-1 and pACYCDuet-1 vectors
-
AAT16 gene from Actinidia chinensis (codon-optimized for E. coli)
-
fadD gene from E. coli (with desired point mutations)
-
CpFatB gene from Cuphea palustris
-
Restriction enzymes (e.g., NcoI, HindIII, NdeI, XhoI)
-
T4 DNA Ligase
-
DNA purification kits (PCR and gel extraction)
-
LB agar plates and broth with appropriate antibiotics (e.g., ampicillin, chloramphenicol)
1.2. Procedure:
-
Gene Amplification: Amplify the coding sequences of AAT16, fadD (mutant), and CpFatB by PCR using primers that introduce the desired restriction sites.
-
Vector and Insert Preparation:
-
Digest the expression vectors (pETDuet-1 and pACYCDuet-1) and the PCR-amplified gene fragments with the corresponding restriction enzymes.
-
Purify the digested vector and insert fragments using a gel extraction kit.
-
-
Ligation:
-
Set up ligation reactions to insert the AAT16 gene into pETDuet-1 and the fadD and CpFatB genes into pACYCDuet-1.
-
Incubate the ligation mixture with T4 DNA ligase according to the manufacturer's instructions.
-
-
Transformation into Cloning Host:
-
Transform the ligation products into chemically competent E. coli DH5α cells using the heat shock method.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Colony PCR and Plasmid Purification:
-
Screen colonies for the correct insert by colony PCR.
-
Inoculate positive colonies into LB broth with the selective antibiotic and grow overnight.
-
Purify the plasmids using a plasmid miniprep kit.
-
-
Sequence Verification: Verify the sequence of the constructed plasmids by Sanger sequencing.
Protocol 2: Strain Engineering and this compound Production
This protocol details the transformation of the expression host and the subsequent fermentation for this compound production.
2.1. Materials:
-
Engineered E. coli strain (e.g., C43(DE3) ΔfadE)
-
Constructed plasmids (pET-AAT16 and pACYC-FadD-CpFatB)
-
LB broth and agar with appropriate antibiotics
-
SOC medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
-
Butanol
-
Cerulenin (optional, to inhibit fatty acid elongation)
2.2. Procedure:
-
Transformation of Expression Host:
-
Transform the purified plasmids into the chemically competent E. coli expression host (e.g., C43(DE3) ΔfadE).
-
Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of LB broth with the required antibiotics.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
-
Main Culture and Induction:
-
Inoculate 50 mL of LB broth in a 250 mL flask with the overnight starter culture to an initial OD600 of ~0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Simultaneously, supplement the culture with butanol to a final concentration of 10 mM. If using, add cerulenin to a final concentration of 4 µg/L.[3]
-
-
Fermentation:
-
Reduce the incubation temperature to 20°C and continue shaking for 48 hours.[1]
-
-
Sampling:
-
After 48 hours, collect 1 mL of the culture for analysis.
-
Protocol 3: Extraction and Quantification of this compound by GC-MS
This protocol describes the extraction of this compound from the culture broth and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Materials:
-
Ethyl acetate (or other suitable organic solvent like hexane)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane or another non-native ester)
-
This compound standard for calibration curve
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
3.2. Procedure:
-
Extraction:
-
To 1 mL of culture sample, add 1 mL of ethyl acetate containing the internal standard.
-
Vortex vigorously for 2 minutes to extract the ester into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the organic extract into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 60°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Quantification:
-
Calibration Curve: Prepare a series of this compound standards of known concentrations in ethyl acetate, each containing the same concentration of the internal standard. Analyze these standards by GC-MS to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Sample Analysis: Determine the concentration of this compound in the experimental samples by using the regression equation from the calibration curve.
-
Conclusion
These protocols provide a comprehensive framework for the metabolic engineering of E. coli for the production of this compound. By combining the expression of a suitable alcohol acyltransferase with the targeted engineering of the host's fatty acid metabolism, it is possible to achieve significant titers of the desired ester. The provided methods for plasmid construction, strain engineering, fermentation, and product analysis are intended to serve as a detailed guide for researchers in the field of metabolic engineering and synthetic biology. Further optimization of fermentation conditions, enzyme selection, and pathway balancing may lead to even higher production yields.
References
Application Note and Protocol: Quantitative Analysis of Butyl Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl octanoate is an ester recognized for its characteristic fruity aroma and is utilized in the food, fragrance, and pharmaceutical industries. Accurate quantification of this compound is essential for quality control, formulation development, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the quantification of this compound using GC-MS.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of a similar short-chain fatty acid ester, butyl butyrate, which can be considered representative for the validation of a this compound quantification method.[1]
| Analyte | Linear Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Butyl Butyrate | 1 - 1000 | > 0.999 | 0.2 | 0.8 |
Note: The data presented is for Butyl Butyrate and serves as a representative example. Method validation should be performed for this compound to establish specific performance characteristics. A new method for analyzing octanoate enrichment in plasma demonstrated a lower limit of quantification (LLOQ) of 0.43 μM and a calibration curve with R² > 0.99.[2][3]
Experimental Protocols
This section details the methodology for the quantification of this compound.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the sample matrix.
Materials:
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., deuterated this compound or an ester with similar chemical properties not present in the sample.
-
Hexane (or other suitable organic solvent like ethyl acetate), analytical grade
-
Anhydrous sodium sulfate
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with inserts
-
0.22 µm syringe filters
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare an internal standard stock solution (e.g., 1 mg/mL) in hexane. Spike each calibration standard and sample with a consistent concentration of the internal standard.
-
-
Sample Extraction (from a liquid matrix):
-
For aqueous samples, perform a liquid-liquid extraction (LLE). To 1 mL of the sample, add 1 mL of hexane.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
If the sample contains water, add a small amount of anhydrous sodium sulfate to dry the extract.
-
-
Sample Dilution and Filtration:
-
Dilute the sample extract with hexane to a concentration within the calibration range.
-
Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 1:50, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[2] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280°C |
SIM Mode Ions for this compound: For quantitative analysis using SIM, monitor characteristic ions of this compound. Based on its structure, prominent ions would be selected from its mass spectrum. For isothis compound, specific fragments at m/z 127.1 and 145.1 have been noted.[2]
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for Transesterification Reactions Involving Butyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl octanoate is a fatty acid ester known for its characteristic fruity aroma, reminiscent of pineapple and apricot. Beyond its use as a flavoring and fragrance agent, it serves as a valuable model compound in the study of transesterification reactions and has potential applications as a biofuel. This document provides detailed application notes and experimental protocols for the synthesis of this compound via chemical and enzymatic transesterification, as well as through microbial biosynthesis.
Applications
-
Flavor and Fragrance Industry: this compound is utilized as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
-
Biofuel Research: As a fatty acid butyl ester (FABE), it is investigated as a potential biodiesel component, offering advantages in cold flow properties compared to methyl esters.
-
Biocatalysis Research: The synthesis of this compound is a common model reaction for evaluating the activity and specificity of lipases and other enzymes in non-aqueous media.[1]
-
Pharmaceutical Formulations: Esters like this compound can be used as solvents or excipients in drug delivery systems.
Chemical Synthesis: Acid-Catalyzed Esterification
Acid-catalyzed esterification, or Fischer esterification, is a common method for producing this compound from octanoic acid and butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of similar esters and provides a reliable method for laboratory-scale production.[2][3]
Materials:
-
Octanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add octanoic acid (e.g., 0.2 mol), n-butanol (e.g., 0.3 mol, 1.5 equivalents), and toluene (e.g., 100 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-2 mol% relative to the limiting reagent, octanoic acid) to the reaction mixture while stirring.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction towards the product.
-
Reaction Monitoring: Continue the reflux for 2-8 hours, or until the theoretical amount of water has been collected in the trap. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Brine (1 x 50 mL) to facilitate layer separation.
-
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the toluene using a rotary evaporator.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation: Acid-Catalyzed Synthesis
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Sulfuric Acid (2 mol%) | >90 (expected) | Adapted from[2] |
| Reactant Ratio (Butanol:Acid) | 1.5:1 | High | Adapted from[2] |
| Temperature | Reflux (Toluene) | - | Adapted from |
| Reaction Time | 2-8 hours | - | Adapted from |
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often with higher purity products and simpler work-up procedures. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used for this purpose.
Experimental Protocol: Novozym® 435-Catalyzed Synthesis of this compound
This protocol is based on established procedures for lipase-catalyzed ester synthesis.
Materials:
-
Octanoic acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., n-hexane, optional for solvent-based reaction)
-
Molecular sieves (optional, to control water activity)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Solvent-Free System: In a sealed vial, combine octanoic acid (e.g., 1 mmol) and n-butanol (e.g., 1 to 4 mmol).
-
Solvent-Based System: Dissolve octanoic acid and n-butanol in a suitable organic solvent like n-hexane.
-
-
Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates) to the reaction mixture. If controlling for low water activity, pre-dried enzyme or the addition of molecular sieves can be employed.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-60°C) with constant agitation (e.g., 200 rpm in a shaking incubator) for 24-72 hours.
-
Reaction Monitoring: Monitor the conversion of octanoic acid by taking small aliquots of the reaction mixture at different time intervals and analyzing them by GC or titration of the remaining acid.
-
Product Recovery:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The remaining mixture, containing this compound and unreacted starting materials, can be purified by vacuum distillation if high purity is required.
-
Data Presentation: Enzymatic Synthesis
| Parameter | Condition | Conversion/Yield (%) | Reference |
| Enzyme | Novozym® 435 | High yields (>95%) have been reported for similar esters. | |
| Temperature | 30-60 °C | Optimal temperature is typically between 40-60°C for Novozym 435. | |
| Substrate Molar Ratio (Butanol:Acid) | 1:1 to 4:1 | An excess of alcohol can increase the conversion rate. | - |
| Enzyme Loading | 1-10% (w/w) | Higher loading generally increases the reaction rate. | - |
| Water Activity | Low | Low water content is crucial for high esterification yields. |
Biotechnological Production in Escherichia coli
Metabolically engineered Escherichia coli can be used for the sustainable production of this compound from renewable feedstocks. This is achieved by introducing an alcohol acyltransferase (AAT) enzyme that catalyzes the condensation of butanol and octanoyl-CoA.
Application Notes
The production of this compound in E. coli involves the heterologous expression of an AAT enzyme and metabolic engineering to increase the intracellular pools of the precursors, butanol and octanoyl-CoA. Challenges include the low product specificity of some AATs and the availability of the octanoyl-CoA substrate. Strains can be engineered to overproduce these precursors, and the fermentation conditions can be optimized to maximize the final titer of this compound.
Experimental Protocol: Microbial Production of this compound
This protocol is a summary of the methodology described for producing this compound in engineered E. coli.
Materials:
-
Engineered E. coli strain expressing an alcohol acyltransferase (AAT)
-
Appropriate growth medium (e.g., Terrific Broth with glucose)
-
Inducer (e.g., IPTG)
-
Butanol and/or octanoic acid (depending on the engineered pathway)
-
Shaking incubator
-
Centrifuge
-
Sonciator
-
Hexane for extraction
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Cultivation: Grow the engineered E. coli strain in a suitable growth medium at 37°C with shaking.
-
Induction: When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.8-1.0), induce the expression of the AAT enzyme with an appropriate inducer (e.g., 0.4 mM IPTG).
-
Substrate Addition and Fermentation: Transfer the culture to a lower temperature (e.g., 20°C) and supplement with butanol (e.g., 10 mM) and octanoic acid (e.g., 5 mM). Continue the fermentation for 18-48 hours.
-
Extraction:
-
Separate the cell pellet and the supernatant by centrifugation.
-
Extract the supernatant directly with hexane.
-
Resuspend the cell pellet, lyse the cells (e.g., by sonication), and then extract with hexane.
-
-
Quantification: Analyze the hexane extracts by GC-MS to identify and quantify the produced this compound.
Data Presentation: Biotechnological Production
| Strain | Substrates Added | Fermentation Time (h) | Titer (mg/L) | Reference |
| Engineered E. coli | 10 mM butanol, 5 mM octanoic acid | 18 | ~0.75 | |
| Engineered E. coli | - (endogenous production) | 48 | 3.3 |
Visualizations
Logical Workflow for Acid-Catalyzed Synthesis
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for lipase-catalyzed synthesis of this compound.
Metabolic Pathway for Microbial Production
Caption: Simplified metabolic pathway for this compound production in E. coli.
References
Application Notes and Protocols for Butyl Octanoate Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of butyl octanoate in various complex matrices. This compound is a volatile ester compound found in a variety of food products, beverages, and biological systems, where it can contribute to aroma profiles or serve as a biomarker. Accurate quantification of this compound requires robust sample preparation techniques to isolate it from interfering matrix components.
Introduction to Sample Preparation Techniques
The choice of sample preparation method is critical for the accurate analysis of this compound and depends on the nature of the sample matrix, the concentration of the analyte, and the analytical instrumentation available. The primary techniques covered in these notes are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace (HS) analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solid-Phase Extraction (SPE): A technique that separates compounds based on their physical and chemical properties as they pass through a solid sorbent. It is highly versatile and can be used for sample cleanup, concentration, and solvent exchange.
-
Liquid-Liquid Extraction (LLE): A method that partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a fundamental and widely used technique for separating analytes from complex aqueous matrices.
-
Headspace (HS) Analysis: A technique for analyzing volatile organic compounds (VOCs) by sampling the gas phase in equilibrium with a solid or liquid sample. This method is ideal for volatile compounds like this compound in complex non-volatile matrices, as it minimizes matrix effects.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound and structurally similar esters using the described sample preparation methods. Please note that these values are illustrative and may vary depending on the specific matrix, instrumentation, and method optimization.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference Compound |
| This compound (estimated) | Fruit Juice | C18 | 85 - 105 | 0.1 - 1 µg/L | 0.3 - 3 µg/L | Phthalate Esters |
| This compound (estimated) | Plasma | C8 | 90 - 110 | 0.5 - 5 ng/mL | 1.5 - 15 ng/mL | Anticancer Drugs |
| Fatty Acid Butyl Esters | Dairy Products | Not Specified | 85.6 - 126.4 | 5 - 8 mg/L | 15 - 20 mg/L | Fatty Acids |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LOD | LOQ | Reference Compound |
| This compound (estimated) | Alcoholic Beverage | Butyl Acetate | ~95 | Not Specified | Not Specified | Volatile Esters |
| This compound (estimated) | Urine | Dichloromethane | 80 - 110 | 1 - 10 µg/L | 3 - 30 µg/L | Volatile Compounds |
| 2,4-D Butyl Ester | Blood | Ethyl Acetate | 94.6 | 3 ng/mL | Not Specified | 2,4-D Butyl Ester |
Table 3: Headspace (HS-SPME) GC-MS Performance Data
| Analyte | Matrix | SPME Fiber | Recovery (%) | LOD | LOQ | Reference Compound |
| Ethyl Octanoate | Wine | DVB/CAR/PDMS | 92.4 - 102.6 | 0.001 - 2.554 µg/L | 0.003 - 7.582 µg/L | Volatile Esters |
| This compound (estimated) | Beer | Polyacrylate | 95.2 - 103.9 | 0.2 - 71.8 µg/L | 0.7 - 236.9 µg/L | Volatile Esters |
| This compound (estimated) | Fruit Puree | PDMS/DVB | Not Specified | ~1 µg/kg | ~3 µg/kg | Volatile Esters |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound in Fruit Juice
This protocol is designed for the cleanup and concentration of this compound from a fruit juice matrix prior to GC-MS analysis.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
n-Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
GC vials
Protocol:
-
Sample Pre-treatment: Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove suspended solids. Dilute 10 mL of the supernatant with 10 mL of deionized water.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of n-hexane through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove more polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution: Elute the this compound from the cartridge with 5 mL of n-hexane into a clean collection tube.
-
Drying and Concentration: Add anhydrous sodium sulfate to the eluate to remove any residual water. Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for GC-MS analysis.
Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol describes the extraction of this compound from a plasma sample for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated this compound or a similar ester)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials
Protocol:
-
Sample Preparation: To 1 mL of plasma in a 15 mL centrifuge tube, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL centrifuge tube.
-
Liquid-Liquid Extraction:
-
Add 5 mL of n-hexane and 2 mL of saturated sodium chloride solution to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Organic Phase Collection: Carefully collect the upper organic layer (n-hexane) and transfer it to a clean tube.
-
Concentration: Evaporate the organic extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial with a micro-insert for GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Wine
This protocol is suitable for the rapid and solvent-free extraction of volatile this compound from a wine matrix.
Materials:
-
HS-SPME autosampler and GC-MS system
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Sodium chloride (analytical grade)
-
Internal standard (e.g., 3-octanol)
-
Heating block or incubator for vials
Protocol:
-
Sample Preparation:
-
Place 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Add 10 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
-
Incubation and Extraction:
-
Place the vial in the autosampler's heating block set to 45°C.
-
Incubate for 15 minutes with agitation to allow for equilibration of the headspace.
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 45°C.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately inject it into the GC inlet heated to 250°C.
-
Desorb the analytes for 5 minutes.
-
Start the GC-MS analysis.
-
-
Fiber Conditioning: After each analysis, condition the SPME fiber in a separate conditioning station or the GC inlet at a temperature recommended by the manufacturer (e.g., 270°C for 30 minutes) to prevent carryover.
Concluding Remarks
The protocols provided herein offer robust starting points for the analysis of this compound in complex matrices. It is crucial to note that method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed for each specific matrix and analytical setup. The selection of an appropriate internal standard is also critical for achieving accurate and precise quantification. These application notes and protocols are intended to guide researchers, scientists, and drug development professionals in developing and implementing reliable methods for the analysis of this compound.
Application Notes and Protocols for the Synthesis of Butyl Octanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of butyl octanoate through Fischer esterification of octanoic acid and n-butanol, utilizing sulfuric acid as a catalyst. This compound is a fatty acid ester with applications as a flavoring agent and in the fragrance industry.[1] The protocol herein details the experimental procedure, including reaction setup, workup, and purification. Furthermore, this guide presents typical quantitative data and characterization of the final product using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products. This can be accomplished by using an excess of one of the reactants or by removing water as it is formed during the reaction.[3] In the synthesis of this compound, octanoic acid is reacted with an excess of n-butanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated under reflux to drive the reaction to completion. Subsequent workup and purification steps yield the final ester product.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Octanoic Acid | 144.21 | 239 | 0.91 |
| n-Butanol | 74.12 | 117.7 | 0.81 |
| Sulfuric Acid | 98.08 | 337 | 1.84 |
| This compound | 200.32 | ~245 | ~0.86 |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition |
| Molar Ratio (Octanoic Acid:n-Butanol) | 1:3 |
| Catalyst | Concentrated Sulfuric Acid |
| Catalyst Loading | ~1-2% (w/w of octanoic acid) |
| Reaction Temperature | Reflux (~110-120 °C) |
| Reaction Time | 2-4 hours |
| Reported Yield | >90% (with optimization)[4] |
Table 3: Characterization Data for this compound
| Technique | Key Data/Peaks |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 4.07 (t), 2.29 (t), 1.62 (m), 1.29 (m), 0.94 (t), 0.88 (t)[5] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 173.96, 64.12, 34.47, 31.79, 30.86, 29.22, 29.04, 25.13, 22.69, 19.26, 14.09, 13.75 |
| IR (Neat) | ν (cm⁻¹): ~2950 (C-H), ~1740 (C=O, ester), ~1170 (C-O) |
| GC-MS (EI) | m/z: 201 [M+H]⁺, 145, 127 |
Experimental Protocol
Materials and Equipment
-
Octanoic acid (≥98%)
-
n-Butanol (≥99%)
-
Concentrated sulfuric acid (95-98%)
-
5% Sodium bicarbonate solution (w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine octanoic acid and n-butanol in a 1:3 molar ratio.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the reaction mixture (approximately 1-2% of the weight of the octanoic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Washing with Sodium Bicarbonate: Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure generated from carbon dioxide evolution. This step neutralizes the acidic catalyst and any unreacted octanoic acid. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step.
-
Washing with Brine: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to absorb any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried organic layer into a pre-weighed round-bottom flask. Remove the excess n-butanol and any other volatile impurities using a rotary evaporator.
-
Final Product: The remaining liquid is the crude this compound. For higher purity, the product can be further purified by distillation under reduced pressure.
Mandatory Visualizations
Fischer Esterification Reaction Mechanism
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Workflow for this compound Synthesis
Caption: Experimental Workflow for the Synthesis of this compound.
References
Application Note: Solvent-Free Enzymatic Synthesis of Butyl Octanoate
Introduction
Butyl octanoate is a short-chain ester recognized for its characteristic fruity aroma, making it a valuable compound in the food, fragrance, cosmetic, and pharmaceutical industries.[1] Traditionally, its synthesis involves chemical methods that can be energy-intensive and environmentally unfriendly. Enzymatic synthesis, particularly using lipases, offers a greener alternative, operating under mild conditions with high specificity, which reduces the formation of unwanted by-products.[2][3] The move towards solvent-free reaction systems further enhances the sustainability of this process by eliminating the need for organic solvents, which simplifies product purification and increases volumetric productivity.[1][2] This application note details a protocol for the solvent-free synthesis of this compound using an immobilized lipase, focusing on key reaction parameters and analytical methods for monitoring the process.
Principle
The synthesis of this compound is achieved through the direct esterification of octanoic acid and n-butanol, catalyzed by a lipase. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze ester formation in environments with low water content. The reaction is reversible, and the removal of water, a by-product, is crucial to drive the equilibrium towards ester synthesis. In this solvent-free system, the reactants themselves form the reaction medium. Immobilized lipases are preferred as they can be easily separated from the reaction mixture and reused over multiple cycles, improving the economic feasibility of the process.
Experimental Protocols
1. Materials and Reagents
-
Substrates:
-
Octanoic Acid (Caprylic Acid), ≥99% purity
-
n-Butanol, ≥99% purity
-
-
Catalyst:
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
-
Water Adsorbent:
-
Molecular Sieves (4Å)
-
-
Analytical Reagents (for Gas Chromatography):
-
Ethanol, HPLC grade (for stopping the reaction and sample dilution)
-
Potassium Hydroxide (for titration to determine acid value)
-
Hexane, HPLC grade (for GC analysis)
-
This compound standard, ≥99% purity
-
2. Equipment
-
Thermostatically controlled stirred batch reactor or screw-capped vials in a shaking incubator
-
Magnetic stirrer and stir bars
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Pipettes and general laboratory glassware
3. Reaction Procedure
-
Substrate Preparation: In a stirred batch reactor or a screw-capped vial, add octanoic acid and n-butanol. A common starting point is a molar ratio of 1:2 (octanoic acid:n-butanol).
-
Catalyst and Adsorbent Addition: Add the immobilized lipase, typically at a concentration of 2% (w/v) relative to the total substrate volume. To remove the water produced during the reaction and shift the equilibrium towards the product, add molecular sieves (e.g., 4g for a ~27 mL reaction volume).
-
Reaction Incubation: Place the reactor in a shaking incubator or use a magnetic stirrer to ensure continuous mixing (e.g., 250 rpm). Maintain the reaction at a constant temperature, for instance, 60°C.
-
Sampling: At regular time intervals (e.g., every hour for 5-8 hours), withdraw a small aliquot of the reaction mixture for analysis.
-
Reaction Termination: To stop the reaction in the collected sample, immediately dilute it with cold ethanol.
4. Analytical Protocol: Gas Chromatography (GC)
The progress of the esterification is monitored by quantifying the decrease in octanoic acid or the formation of this compound.
-
Sample Preparation: Dilute the collected aliquot with hexane.
-
GC-FID Conditions:
-
Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 290°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 300°C at 40°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Quantification: The conversion percentage can be calculated based on the consumption of the limiting reactant (octanoic acid) by comparing the peak areas over time. Alternatively, a calibration curve using a pure this compound standard can be used for direct quantification of the product.
Data Presentation
The efficiency of the solvent-free synthesis of this compound is influenced by several parameters. The following table summarizes the optimized conditions found for a similar ester, butyl caprylate, which can serve as a strong baseline for this synthesis.
| Parameter | Optimized Value | Reference |
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | |
| System | Solvent-Free | |
| Temperature | 60°C | |
| Substrate Molar Ratio | 1:2 (Caprylic Acid : Butanol) | |
| Enzyme Loading | 2% (w/v) | |
| Agitation Speed | 250 rpm | |
| Water Removal | 4g Molecular Sieves | |
| Maximum Conversion | 92% | |
| Reaction Time | 5 hours |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of the factors affecting the synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing enzymatic synthesis yield.
The solvent-free enzymatic synthesis of this compound presents a highly efficient and environmentally friendly method for producing this valuable flavor ester. By optimizing key parameters such as temperature, substrate molar ratio, and enzyme concentration, high conversion rates can be achieved in a relatively short time. The use of immobilized enzymes not only simplifies catalyst recovery but also allows for its reuse, making the process more cost-effective and suitable for industrial applications. The detailed protocol and analytical methods provided herein offer a solid foundation for researchers and professionals in the field to successfully implement and further innovate this green synthesis approach.
References
Application Notes and Protocols for Butyl Octanoate Synthesis Using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl octanoate is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries, valued for its fruity aroma. Enzymatic synthesis of this compound using immobilized lipases offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and generate undesirable byproducts. Immobilized lipases provide several advantages, including ease of separation from the reaction mixture, reusability, and enhanced stability in organic solvents. This document provides detailed application notes and experimental protocols for the synthesis of this compound catalyzed by immobilized lipases, with a focus on lipases from Candida antarctica and Rhizomucor miehei.
Data Presentation
The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase, immobilization support, and reaction conditions. The following tables summarize quantitative data from studies on the synthesis of this compound and analogous esters, providing a comparative overview of the key parameters.
Table 1: Optimization of Reaction Conditions for Octyl Formate Synthesis using Immobilized Candida antarctica Lipase B (Novozym 435) [1]
| Parameter | Range Tested | Optimal Value | Conversion (%) |
| Enzyme Concentration (g/L) | 5 - 30 | 15 | 70.55 |
| Molar Ratio (Formic Acid:Octanol) | 1:1 - 1:11 | 1:7 | 80.71 |
| Temperature (°C) | 20 - 50 | 40 | 81.96 |
| Solvent | Various | 1,2-dichloroethane | 96.51 |
Table 2: Influence of Reaction Parameters on the Synthesis of Butyl Acetate using Immobilized Lipase in Calcium Alginate Beads [2][3]
| Parameter | Condition | Conversion/Yield (%) |
| Temperature | 30°C | ~60 |
| 40°C | ~68 | |
| 50°C | ~70 | |
| 60°C | ~65 | |
| Substrate Molar Ratio (Butanol:Acetic Acid) | 1:0.5 | ~55 |
| 1:1 | ~65 | |
| 1:1.5 | ~70 | |
| 1:2 | ~72 | |
| 1:2.5 | ~68 |
Table 3: Reusability of Immobilized Lipases in Ester Synthesis
| Lipase and Support | Ester Synthesized | Number of Cycles | Final Relative Activity (%) | Reference |
| Candida rugosa on Eggshells | Butyl butyrate | 31 | 50 | [4] |
| Candida antarctica B on Styrene-divinylbenzene | Butyl acetate | 6 | 70 | |
| Lipase in Calcium Alginate Beads | Butyl acetate | 5 | ~80 | |
| Rhizomucor miehei on Magnetic Nanoparticles | Fatty Acid Ethyl Ester | 5 | 100 (covalent), ~45 (adsorption) |
Experimental Protocols
This section provides detailed methodologies for the immobilization of lipase and the subsequent synthesis of this compound.
Protocol 1: Immobilization of Lipase in Calcium Alginate Beads
This protocol is adapted from the procedure for immobilizing lipase for butyl acetate synthesis.
Materials:
-
Lipase from Candida rugosa (or other suitable lipase)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Phosphate buffer (pH 7.0)
-
Distilled water
Procedure:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with gentle heating and stirring.
-
Dissolve the lipase powder in phosphate buffer to create a lipase solution of the desired concentration (e.g., 10 mg/mL).
-
Mix the lipase solution with the sodium alginate solution at a ratio of 1:4 (v/v).
-
Extrude the mixture dropwise into a 0.2 M CaCl₂ solution using a syringe.
-
Allow the resulting calcium alginate beads to harden in the CaCl₂ solution for at least 1 hour at room temperature.
-
Collect the beads by filtration and wash them thoroughly with distilled water to remove any unbound enzyme and excess calcium chloride.
-
The immobilized lipase beads can be stored in a buffer solution at 4°C until use.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar esters.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or lipase immobilized as per Protocol 1)
-
n-Butanol
-
Octanoic acid
-
Organic solvent (e.g., n-hexane, heptane, or a solvent-free system can be tested)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a sealed reaction vessel, combine n-butanol and octanoic acid in the desired molar ratio (e.g., 1:1, 1:2, or 2:1).
-
Add the organic solvent if the reaction is not solvent-free.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied (e.g., 5-15% by weight of substrates).
-
If using molecular sieves to remove water produced during the reaction, add them to the mixture.
-
Incubate the reaction mixture at a specific temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for a set reaction time (e.g., 6-24 hours).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized lipase from the reaction mixture by filtration or centrifugation for reuse.
-
The product, this compound, can be purified from the reaction mixture by distillation or chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship of Key Parameters in this compound Synthesis
Caption: Factors influencing this compound synthesis yield and purity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Octanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of butyl octanoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Slow or Incomplete Reaction in Acid-Catalyzed Synthesis (Fischer Esterification)
Question: My Fischer esterification reaction to synthesize this compound is showing low conversion. What are the possible causes and how can I resolve this?
Answer:
Low conversion in Fischer esterification is often due to the reaction reaching equilibrium prematurely or suboptimal reaction conditions.[1] Consider the following factors:
-
Presence of Water: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[2]
-
Solution: Employ azeotropic distillation using a Dean-Stark apparatus to continuously remove water from the reaction mixture.[2]
-
-
Insufficient Catalyst Concentration: The amount of acid catalyst may not be sufficient to drive the reaction forward effectively.
-
Solution: Ensure the acid catalyst (e.g., concentrated sulfuric acid) concentration is between 1-2% by weight of the reactants for optimal performance.[2]
-
-
Low Reaction Temperature: The reaction may not have enough energy to proceed at an adequate rate.
-
Solution: Maintain the reaction temperature at the reflux temperature of the mixture, which is typically between 110-120°C for the synthesis of similar esters.[3]
-
-
Improper Molar Ratio of Reactants: An inappropriate ratio of octanoic acid to butanol can limit the extent of the reaction.
-
Solution: While a 1:1 molar ratio is a common starting point, using an excess of one reactant (typically the alcohol) can drive the equilibrium towards the product. For some esterifications, a 10-fold excess of alcohol has been shown to significantly increase the yield.
-
-
Catalyst Deactivation: Impurities in the starting materials can neutralize or poison the acid catalyst.
-
Solution: Ensure the purity of your octanoic acid, butanol, and solvent.
-
Issue 2: Low Yield or Slow Reaction in Enzymatic Synthesis
Question: I am using a lipase catalyst for this compound synthesis, but the reaction is slow or the yield is low. What could be the problem?
Answer:
Enzymatic synthesis is sensitive to several factors that can affect the enzyme's activity and stability.
-
Sub-optimal Reaction Conditions: The temperature, molar ratio, and catalyst concentration may not be ideal for the specific lipase being used.
-
Solution: Optimize these parameters experimentally. Typical temperatures for lipase-catalyzed esterification are between 30-70°C. The enzyme concentration is often in the range of 5-10% by weight of the substrates.
-
-
Enzyme Inhibition: The product (this compound) or one of the substrates (octanoic acid or butanol) can inhibit the lipase, slowing down the reaction rate.
-
Solution: Consider a fed-batch or continuous process where the product is removed as it is formed. In some cases, using an excess of the acid relative to the alcohol can overcome enzyme inhibition.
-
-
Improper Water Content: Lipases require a certain amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis).
-
Solution: The optimal water content is often between 0.2% and 3% in solvent-free systems and should be determined experimentally for your specific setup.
-
-
Enzyme Deactivation: The enzyme may be deactivating due to improper storage, pH, temperature, or shear stress from mixing.
-
Solution: Verify the enzyme's storage conditions and ensure the reaction parameters are within the recommended range for the specific lipase.
-
Issue 3: Formation of Byproducts
Question: My final product is impure. What are the common byproducts in this compound synthesis and how can I minimize them?
Answer:
The formation of byproducts depends on the synthesis method.
-
In Acid-Catalyzed Synthesis: The most common byproduct is the corresponding ether formed from the dehydration of the alcohol (e.g., dibutyl ether from butanol).
-
Solution:
-
Catalyst Selection: Opt for milder catalysts or solid acid catalysts which can be more selective than strong mineral acids.
-
Temperature Control: Avoid excessively high reaction temperatures, as alcohol dehydration is favored at elevated temperatures.
-
Reactant Ratio: Using an excess of the carboxylic acid relative to the alcohol can favor esterification over ether formation.
-
-
-
In Enzymatic Synthesis: The primary impurities are often unreacted starting materials.
-
Solution: Optimize the reaction conditions (time, temperature, enzyme loading) to drive the reaction to completion. Subsequent purification steps like distillation will be necessary to remove unreacted starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound synthesis?
A1: The primary starting materials are octanoic acid and butanol.
Q2: What types of catalysts are commonly used?
A2: For chemical synthesis, strong acids like sulfuric acid or hydrochloric acid are common. For enzymatic synthesis, lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).
Q4: What is the best method for purifying the final product?
A4: After the reaction, the mixture is typically worked up by washing with a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine. The crude product is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and purified by vacuum distillation.
Q5: What are the advantages of enzymatic synthesis over chemical synthesis?
A5: Enzymatic synthesis offers higher selectivity, which leads to fewer byproducts. It also operates under milder conditions, reducing energy consumption, and is considered a more sustainable or "green" alternative.
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthesis Methods
| Parameter | Direct Esterification | Enzymatic Synthesis |
| Yield (%) | 75-95% | 51-99.5% |
| Reaction Time (h) | 2-10 | 1-24 |
| Temperature (°C) | 70-120 | 30-70 |
| Catalyst | Sulfuric Acid | Immobilized Lipase |
| Catalyst Loading | >0.1 mol/mol of carboxylic acid | 1-10 wt% of substrates |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), butanol (1.2-1.5 equivalents), and a suitable solvent like toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents or 1-2% by weight of reactants) to the mixture with constant stirring.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Enzymatic Catalysis
-
Reaction Setup: In a temperature-controlled shaker or a screw-capped vial, combine octanoic acid (1.0 equivalent) and butanol (1.0 equivalent) in a solvent-free system or a non-polar organic solvent like hexane.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (5-10% by weight of the total substrates).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking (e.g., 200 rpm) for a set duration (e.g., 24 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC or HPLC.
-
Purification: Once the reaction is complete, the enzyme can be removed by filtration. The resulting product can be purified by vacuum distillation to remove unreacted starting materials.
Visualizations
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Troubleshooting Logic for Low Conversion in this compound Synthesis.
References
Technical Support Center: Enzymatic Synthesis of Butyl Octanoate
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and scientists optimize the enzymatic synthesis of butyl octanoate and improve reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound.
Q1: Why is my reaction yield of this compound unexpectedly low?
A1: Low yield can stem from several factors related to enzyme activity, reaction equilibrium, and substrate quality.
-
Enzyme Inhibition: High concentrations of the alcohol substrate (butanol) can inhibit lipase activity.[1][2] Some short-chain fatty acids may also act as inhibitors.[3] Additionally, the product itself, this compound, might cause product inhibition, limiting the final conversion.[3][4]
-
Solution: Consider a stepwise addition of butanol to the reaction mixture to maintain a low concentration. Optimizing the substrate molar ratio is also crucial; an excess of the acid may be favorable in some cases.
-
-
Water Content: Water is essential for lipase activity, but an excess can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. Conversely, an environment that is too dry can strip the essential water from the enzyme, leading to inactivation.
-
Solution: The optimal water content or water activity (a_w) must be determined experimentally for your specific system. In some solvent-free systems, a water addition of as little as 0.2% (v/v) has been shown to maximize conversion. For many microbial lipases, an optimal a_w is between 0.25 and 0.45. You can control water activity by pre-equilibrating the enzyme and substrates with saturated salt solutions or by using molecular sieves to remove water produced during the reaction.
-
-
Sub-optimal Temperature: Temperature affects both the reaction rate and the stability of the lipase. Excessively high temperatures can lead to enzyme denaturation.
-
Solution: Determine the optimal temperature for your chosen lipase. While some reactions see increased yields up to 50-60°C, many lipases exhibit good stability and activity in the range of 30-50°C.
-
-
Poor Mixing: Inadequate agitation can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes.
-
Solution: Ensure sufficient mixing to keep the enzyme suspended and facilitate substrate interaction. An agitation speed of around 150-200 rpm is often effective, though excessive speeds can cause mechanical stress to the enzyme.
-
Q2: The reaction starts but stops before reaching completion. What is the cause?
A2: This is often a sign of reaction equilibrium being reached or enzyme deactivation over time.
-
Reversible Reaction: Esterification is a reversible reaction. The accumulation of the product (this compound) and the co-product (water) can lead to the reverse reaction (hydrolysis) becoming significant, establishing an equilibrium that limits the final yield.
-
Solution: To shift the equilibrium towards product formation, one of the products must be removed. The most common strategy is to remove water from the reaction medium using molecular sieves or by performing the reaction under vacuum.
-
-
Enzyme Deactivation: The enzyme may lose activity during the course of the reaction due to thermal instability, unfavorable pH changes near the enzyme's microenvironment, or interaction with substrates or solvents.
-
Solution: If using an immobilized enzyme, investigate its operational stability. Some immobilized lipases can be reused for multiple cycles without significant loss of activity. If deactivation is suspected, consider a more stable enzyme preparation or optimize conditions like temperature and pH to prolong enzyme life.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this compound synthesis?
A1: The optimal conditions are highly dependent on the specific lipase used, whether it is free or immobilized, and the reaction system (e.g., solvent-free or with an organic solvent). However, typical ranges found in literature for similar ester syntheses are:
-
Temperature: 30°C to 60°C.
-
Substrate Molar Ratio (Alcohol:Acid): Often, an excess of one substrate is used to shift the equilibrium. Ratios from 1:2 to 2:1 have been explored. High alcohol concentrations can be inhibitory.
-
Enzyme Concentration: Typically ranges from 5% to 15% by weight of the substrates.
-
Agitation Speed: 150 to 200 rpm.
Q2: Which lipase should I choose for the synthesis?
A2: Lipases from Candida antarctica (often immobilized, like Novozym 435), Rhizomucor miehei (e.g., Lipozyme RM IM), and Thermomyces lanuginosus are commonly used and have shown high efficacy in esterification reactions. The choice often depends on factors like cost, stability under desired reaction conditions, and selectivity. Screening several commercially available lipases is a recommended first step.
Q3: Should I use an organic solvent or a solvent-free system?
A3: Both systems have their advantages.
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Solvent-based systems: Using a non-polar organic solvent like hexane or isooctane can reduce substrate inhibition by lowering their concentrations and can facilitate product recovery. However, this adds cost and environmental concerns related to solvent use and removal.
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Solvent-free systems: These are considered "greener" and can lead to higher volumetric productivity. However, high concentrations of substrates can lead to enzyme inhibition or inactivation.
Q4: How does immobilization help improve the yield and process?
A4: Immobilizing the lipase on a solid support offers several key advantages:
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Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple batches, which significantly reduces costs.
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Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature and pH.
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Process Simplification: It simplifies downstream processing as the enzyme can be easily separated from the product.
Common immobilization techniques include adsorption on supports like Sepabeads or entrapment in gels like calcium alginate.
Data Summary
Table 1: Optimal Conditions for Lipase-Catalyzed Ester Synthesis
| Parameter | Investigated Range | Optimal Value for Max Yield | Reference(s) |
| Temperature | 25–75 °C | 35–65 °C | |
| Enzyme Amount | 5–50% (w/w of substrates) | 7–15% | |
| Substrate Molar Ratio (Alcohol:Acid) | 1:3 to 3:1 | Varies; often 1:2 or 2:1 | |
| Agitation Speed | 50–250 RPM | 150–200 RPM | |
| Added Water Content | 0–20% (v/v) | 0.2–3% |
Note: Optimal values are highly specific to the enzyme, substrates, and reaction system. The values presented are indicative ranges from various esterification studies.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
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Reactant Preparation: In a temperature-controlled reaction vessel, add octanoic acid and n-butanol. If using a solvent, add it at this stage. A typical starting point is a 1:1 or 1:2 molar ratio of acid to alcohol.
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Enzyme Addition: Add the selected lipase (e.g., Novozym 435) to the mixture. A typical enzyme load is 10% by weight of the total substrates.
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Reaction Incubation: Place the vessel in a shaker incubator set to the optimal temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).
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Water Removal (Optional but Recommended): To drive the reaction towards completion, add activated molecular sieves (3Å or 4Å) to the reaction mixture to adsorb the water produced.
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Monitoring the Reaction: Periodically take small samples from the reaction mixture. Analyze the samples using gas chromatography (GC) or by titration of the remaining acid to determine the conversion rate.
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Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the reaction. If using an immobilized enzyme, recover it by simple filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.
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Product Purification: The final product, this compound, can be purified from the remaining substrates by distillation under reduced pressure.
Protocol 2: Lipase Immobilization in Calcium Alginate Beads
This protocol is adapted from methods used for immobilizing lipase for ester synthesis.
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Prepare Sodium Alginate Solution: Prepare a 2% (w/v) solution of sodium alginate in deionized water. Stir until the powder is completely dissolved.
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Prepare Enzyme Solution: Dissolve the free lipase powder (e.g., from Candida rugosa) in a small amount of a suitable buffer (e.g., phosphate buffer, pH 7.0).
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Mix Enzyme and Alginate: Add the enzyme solution to the sodium alginate solution and mix gently but thoroughly to ensure a homogenous mixture.
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Form Beads: Drop the enzyme-alginate mixture into a gently stirring solution of 0.1 M calcium chloride (CaCl₂) using a syringe. Beads will form instantly upon contact with the CaCl₂ solution.
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Cure the Beads: Allow the beads to harden in the CaCl₂ solution for a few hours with gentle stirring.
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Wash and Dry: Collect the beads by filtration, wash them thoroughly with deionized water to remove excess calcium ions and unbound enzyme, and then dry them. Drying can be done at a low temperature (e.g., 35°C) in a desiccator. The prepared beads are now ready for use in the synthesis reaction.
Visual Guides
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Side reactions in acid-catalyzed butyl octanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of butyl octanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via acid-catalyzed esterification.
Issue 1: Low or No Product Yield
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Question: My reaction has produced a very low yield of this compound, or no product at all. What are the potential causes and how can I resolve this?
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Answer: Low or no yield in a Fischer esterification is a common problem that can often be traced back to the reaction equilibrium or suboptimal conditions.
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Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (octanoic acid and butanol), thus reducing the ester yield.
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Solution: To drive the equilibrium towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding molecular sieves to the reaction mixture. Using a large excess of one of the reactants, typically the less expensive alcohol (butanol), can also shift the equilibrium forward.
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Insufficient Catalysis: An inadequate amount of acid catalyst or a deactivated catalyst will result in a slow or stalled reaction.
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Solution: Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used. If the catalyst is old or has been exposed to moisture, use a fresh batch.
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Suboptimal Temperature and Reaction Time: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium.
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Solution: Ensure the reaction is heated to reflux. The required temperature will depend on the solvent and reactants used. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and continue heating until the starting material (octanoic acid) is consumed. Reaction times can vary from a few hours to overnight.
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Issue 2: Presence of Dibutyl Ether as a Byproduct
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Question: My final product is contaminated with a significant amount of dibutyl ether. How is this formed and what steps can I take to prevent it?
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Answer: The formation of dibutyl ether is a common side reaction in acid-catalyzed reactions involving butanol, particularly at elevated temperatures.
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Mechanism of Formation: Under strong acidic conditions and heat, two molecules of butanol can undergo dehydration to form the symmetric ether, dibutyl ether. This process is also catalyzed by the acid.
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Prevention Strategies:
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Temperature Control: Avoid excessively high reaction temperatures, as the dehydration of alcohols is favored at elevated temperatures. Maintain a gentle reflux.
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Catalyst Selection: Strong mineral acids like sulfuric acid are more prone to promoting this side reaction. Consider using a milder or solid acid catalyst, such as sulfonic acid resins (e.g., Dowex) or Amberlyst-15, which can offer better selectivity for esterification over ether formation.
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Reactant Stoichiometry: Using an excess of the carboxylic acid (octanoic acid) relative to the alcohol (butanol) can favor the desired esterification reaction over the competing alcohol dehydration.
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Issue 3: Discoloration of the Final Product
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Question: The purified this compound has a yellow or brown tint. What is the cause of this discoloration and how can I obtain a colorless product?
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Answer: Discoloration in the final ester product typically indicates the presence of impurities arising from degradation or side reactions.
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Causes of Discoloration:
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High Reaction Temperatures: Excessive heat can lead to the thermal degradation of the reactants or the ester product, forming colored, often polymeric, byproducts.
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Aggressive Catalyst: Strong mineral acids, particularly sulfuric acid, can cause charring and other side reactions that produce colored impurities.[1]
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Impurities in Starting Materials: The presence of reactive impurities, such as aldehydes or ketones, in the initial octanoic acid or butanol can lead to side reactions that form colored compounds.
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-
Solutions:
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Purify Starting Materials: If necessary, purify the octanoic acid and butanol by distillation before use.
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Moderate Reaction Conditions: Use the lowest effective temperature for the reaction and avoid prolonged heating after the reaction is complete.
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Alternative Catalysts: Employing milder catalysts, such as solid acid catalysts, can reduce the extent of charring and side reactions.
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Purification: If discoloration is present in the crude product, it can sometimes be removed by charcoal treatment followed by filtration, or by careful distillation.
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Frequently Asked Questions (FAQs)
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Q1: What is the role of the acid catalyst in the synthesis of this compound?
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A1: The acid catalyst protonates the carbonyl oxygen of the octanoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the butanol.
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-
Q2: How can I effectively monitor the progress of the reaction?
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A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (octanoic acid). The disappearance of the octanoic acid spot indicates that the reaction is nearing completion. Gas Chromatography (GC) can also be used for more quantitative monitoring.
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-
Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?
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A3: The crude product will contain residual acid catalyst and unreacted octanoic acid. Washing with a saturated aqueous solution of sodium bicarbonate neutralizes these acidic components, converting them into their respective sodium salts which are soluble in the aqueous layer and can thus be separated from the ester.[2]
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-
Q4: My final product appears cloudy. What is the likely cause?
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A4: A cloudy appearance in the final product is often due to the presence of water. Ensure that the organic layer is thoroughly dried with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before the final removal of the solvent.
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Data Presentation
The choice of synthetic route can significantly impact the yield and reaction conditions. The following table summarizes key parameters for different methods of synthesizing a similar ester, octyl octanoate, which can serve as a reference.
| Parameter | Direct Acid-Catalyzed Esterification | Enzymatic Synthesis |
| Yield (%) | 75-95% | 51-99.5% |
| Reaction Time (h) | 2-10 | 1-24 |
| Temperature (°C) | 70-120 | 30-70 |
| Catalyst | Sulfuric Acid (H₂SO₄) | Immobilized Lipase B from Candida antarctica (CALB) |
| Catalyst Loading | >0.1 mol/mol of carboxylic acid | 1-10 wt% of substrates |
Table adapted from a comparative analysis of octyl octanoate synthesis.[3] Yields and reaction times are highly dependent on the specific experimental setup.
Experimental Protocols
Key Experiment: Acid-Catalyzed Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound using an acid catalyst with azeotropic removal of water.
Materials:
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Octanoic acid
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n-Butanol
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
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Toluene (as azeotropic solvent)
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5% aqueous Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Diethyl ether or Ethyl acetate (for extraction)
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.5 equivalents), and toluene.
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Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.
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Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester.
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Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap, or until TLC analysis shows complete consumption of the octanoic acid.
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Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
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Washing: Wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted octanoic acid.
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Brine to remove any remaining water-soluble components.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.[2]
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Butyl Octanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of butyl octanoate from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a crude reaction mixture after this compound synthesis?
A typical synthesis of this compound is the Fischer esterification of n-butanol and octanoic acid, using an acid catalyst like sulfuric acid.[1][2] The reaction is an equilibrium process, meaning the crude mixture will contain the desired this compound, water (a byproduct), unreacted n-butanol, unreacted octanoic acid, and the acid catalyst.[3][4]
Q2: Why is it necessary to wash the crude product with a sodium bicarbonate solution?
Washing with a mild base like sodium bicarbonate (NaHCO₃) solution is crucial for two reasons.[5] First, it neutralizes the strong acid catalyst (e.g., H₂SO₄) used in the esterification. Second, it reacts with the unreacted octanoic acid, converting it into its water-soluble salt (sodium octanoate), which can then be easily removed in the aqueous layer during liquid-liquid extraction.
Q3: What is the purpose of the brine (saturated NaCl solution) wash?
A brine wash is used to remove the bulk of the dissolved water from the organic layer. The high concentration of salt in the aqueous solution reduces the solubility of the organic ester in the aqueous phase, driving more of the desired product into the organic layer and helping to break up any emulsions that may have formed.
Q4: Which drying agent is suitable for drying the crude this compound?
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents for removing residual water from the organic layer before the final distillation step. Add the drying agent until it no longer clumps together and flows freely, indicating that the solution is dry.
Q5: Why is fractional distillation recommended over simple distillation for the final purification?
Fractional distillation is recommended to separate the this compound from any remaining n-butanol. While their boiling points are significantly different, fractional distillation provides a better separation of components with close boiling points, ensuring a higher purity of the final product. It achieves this by providing a large surface area (e.g., packing material in the column) for repeated vaporization and condensation cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction (equilibrium not shifted sufficiently). | 1. Use a larger excess of one reactant (typically the alcohol, n-butanol) or remove water as it forms using a Dean-Stark apparatus during the reaction. |
| 2. Loss of product during aqueous washes. | 2. Ensure proper separation of layers in the separatory funnel. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. | |
| 3. Inefficient distillation. | 3. Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. Control the heating rate carefully to avoid co-distillation of impurities. | |
| Final Product is Cloudy | 1. Incomplete drying of the organic layer. | 1. Add more anhydrous drying agent (e.g., Na₂SO₄) and allow sufficient time for it to work. Ensure the drying agent is free-flowing before filtering. |
| 2. Water contamination in the distillation apparatus. | 2. Ensure all glassware for the distillation is completely dry before use. | |
| Product Contaminated with Octanoic Acid (Acidic pH) | 1. Insufficient washing with sodium bicarbonate. | 1. Increase the volume or concentration of the NaHCO₃ solution used for washing. Perform multiple washes and test the aqueous layer with pH paper to ensure it is basic. |
| Product Contaminated with n-Butanol | 1. Inefficient fractional distillation. | 1. Use a longer or more efficient fractionating column. Control the distillation rate; a slower rate allows for better separation. Collect fractions at the correct boiling point plateau. |
| Emulsion Forms During Extraction | 1. Vigorous shaking of the separatory funnel. | 1. Invert the funnel gently instead of shaking vigorously. |
| 2. High concentration of reactants or byproducts. | 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the funnel to stand for a longer period. |
Physical Properties for Purification
This table summarizes key quantitative data for the compounds typically found in the reaction mixture, which is essential for planning the purification steps, particularly fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| This compound | 200.32 | ~243 - 245 | ~0.86 | Minimal (3.5 mg/L at 25°C) |
| n-Butanol | 74.12 | ~117.7 | ~0.81 | Miscible |
| Octanoic Acid | 144.21 | ~239.7 | ~0.91 | Slightly soluble |
| Water | 18.02 | 100 | ~1.00 | N/A |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Work-up and Liquid-Liquid Extraction
This procedure is performed after the initial esterification reaction has been completed and cooled.
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Quenching: Carefully transfer the cooled crude reaction mixture to a separatory funnel containing deionized water.
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Extraction: Add an organic solvent in which this compound is highly soluble but immiscible with water (e.g., diethyl ether or ethyl acetate).
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Neutralization: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release the pressure from the CO₂ gas produced. Shake gently for 2-3 minutes.
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Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.
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Repeat Wash: Repeat the wash (steps 3-4) with sodium bicarbonate solution.
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Brine Wash: Wash the remaining organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water.
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Collection: Drain the washed organic layer into a clean, dry Erlenmeyer flask.
Protocol 2: Drying and Final Purification by Fractional Distillation
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Drying: Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to the organic layer collected from the extraction. Swirl the flask and add more drying agent until it no longer clumps.
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Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a round-bottom flask suitable for distillation.
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Solvent Removal: If a low-boiling organic solvent was used for extraction, remove it using a rotary evaporator.
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Fractional Distillation Setup: Assemble a fractional distillation apparatus. The round-bottom flask should contain the crude this compound and a few boiling chips.
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Distillation: Heat the flask gently. Discard the initial fraction (forerun), which may contain residual solvent or volatile impurities.
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Product Collection: Carefully monitor the temperature at the still head. Collect the fraction that distills at the boiling point of this compound (~243-245 °C).
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Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential accidents.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Overcoming Product Inhibition in Enzymatic Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic esterification, with a specific focus on overcoming product inhibition.
Frequently Asked Questions (FAQs)
Q1: My enzymatic esterification reaction rate is high initially but decreases significantly over time. What is the likely cause?
A common reason for a declining reaction rate is product inhibition. As the concentration of the ester product increases in the reaction mixture, it can bind to the active site of the lipase, preventing the substrate from binding and thus slowing down the reaction. Another contributing factor can be the accumulation of water as a byproduct, which can shift the reaction equilibrium back towards hydrolysis.
Q2: What are the common signs of product inhibition in my experiment?
Key indicators of product inhibition include:
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A non-linear reaction progress curve where the rate of product formation plateaus sooner than expected, even with sufficient substrate remaining.
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A decrease in the initial reaction rate when the product is intentionally added to the reaction mixture at the beginning of the experiment.
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Kinetic analysis showing an increase in the apparent Michaelis constant (Km) or a decrease in the maximum velocity (Vmax), depending on the type of inhibition.
Q3: How does water activity affect product inhibition and overall reaction efficiency?
Water activity (aw) is a critical parameter in enzymatic esterification. While a certain amount of water is essential for enzyme activity, excess water, a byproduct of the esterification reaction, can lead to the reverse reaction (hydrolysis) and can also compete with the alcohol substrate, thereby increasing the apparent Km for the alcohol.[1][2] Controlling water activity at an optimal level is crucial for maximizing ester synthesis and minimizing product inhibition effects. The optimal water activity is specific to the enzyme and reaction conditions. For instance, the activity of Candida antarctica lipase B (CALB) in the esterification of butyric acid and ethanol in MTBE has been shown to decrease with increasing water activity.[3]
Q4: What are the main strategies to overcome product inhibition?
The primary approach to mitigate product inhibition is through in-situ product removal (ISPR). This involves continuously removing the ester product and/or the water byproduct from the reaction medium as it is formed. Common ISPR techniques include:
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Pervaporation: Utilizes a semi-permeable membrane to selectively remove water or volatile products.
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Extractive Esterification: Employs a water-immiscible organic solvent to selectively extract the ester product from the reaction phase.
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Use of Molecular Sieves: Solid adsorbents that selectively remove water from the reaction mixture.[1][4]
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Gas Stripping: A stream of inert gas is passed through the reactor to carry away volatile products.
Troubleshooting Guides
Issue 1: Low Ester Conversion Despite Long Reaction Times
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | 1. Implement In-Situ Product Removal (ISPR): Introduce an ISPR technique such as pervaporation, extractive esterification, or the addition of molecular sieves to continuously remove the ester product and/or water. 2. Fed-Batch Substrate Addition: Gradually feed the substrates into the reactor to maintain a low concentration of the product at any given time. |
| Sub-optimal Water Activity | 1. Dehydrate Solvents and Substrates: Ensure all reaction components are sufficiently dry before starting the reaction. Molecular sieves can be used for this purpose. 2. Control Water Activity: Add a specific amount of water or use salt hydrate pairs to maintain a constant and optimal water activity throughout the reaction. |
| Enzyme Inactivation | 1. Check Enzyme Stability: Verify the stability of the lipase under your reaction conditions (temperature, pH, solvent). 2. Immobilize the Enzyme: Immobilization can enhance the stability and reusability of the enzyme. |
Issue 2: Difficulty in Separating the Product from the Enzyme and Substrates
| Possible Cause | Troubleshooting Steps |
| Homogeneous Reaction Mixture | 1. Use an Immobilized Enzyme: This simplifies the separation of the catalyst from the reaction mixture post-reaction. 2. Consider a Biphasic System: Employing an immiscible solvent for extractive esterification can facilitate product separation. |
| Similar Physical Properties of Components | 1. Optimize Downstream Processing: Explore different purification techniques such as distillation, chromatography, or liquid-liquid extraction. 2. Solvent Selection for Extraction: If using extractive esterification, screen different organic solvents to find one with high selectivity for the ester product. |
Data Presentation
Table 1: Effect of In-Situ Water Removal on Esterification Yield
| In-Situ Removal Method | Enzyme | Reaction System | Conversion without Removal (%) | Conversion with Removal (%) | Reference |
| Pervaporation | Porcine Pancreas Lipase | Ethyl laurate synthesis | 68 | 98 | |
| Pervaporation | Porcine Pancreas Lipase | Ethyl myristate synthesis | 62 | 98 | |
| Pervaporation | Porcine Pancreas Lipase | Ethyl palmitate synthesis | 61 | 98 | |
| Pervaporation | Porcine Pancreas Lipase | Ethyl stearate synthesis | 50 | 85 | |
| Molecular Sieves | Candida antarctica lipase B | Rutin stearate synthesis | <30 (at 44h) | ~46 (at 44h) |
Table 2: Kinetic Parameters of Candida antarctica Lipase B (CALB) with Inhibitors
| Substrate/Inhibitor | Kinetic Parameter | Value | Reaction Conditions | Reference |
| (R,S)-β-butyrolactone | Km (S-enantiomer) | 4.6 mM | Methanolysis in MTBE at 45°C | |
| (R,S)-β-butyrolactone | Km (R-enantiomer) | 912 mM | Methanolysis in MTBE at 45°C | |
| Methanol | Ki (competitive) | 134 mM | Alcoholysis of β-butyrolactone | |
| (R)-methyl ester | Ki (competitive) | 14 mM | Alcoholysis of β-butyrolactone | |
| (S)-methyl ester | Ki (competitive) | 16 mM | Alcoholysis of β-butyrolactone |
Experimental Protocols
Protocol 1: Determining the Type of Product Inhibition
This protocol outlines the steps to determine if a product is a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
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Purified lipase (e.g., Candida antarctica lipase B)
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Carboxylic acid substrate
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Alcohol substrate
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Ester product (inhibitor)
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Appropriate buffer and organic solvent
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Spectrophotometer or HPLC for product quantification
Procedure:
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Prepare Stock Solutions: Prepare concentrated stock solutions of the substrates (acid and alcohol) and the product (ester inhibitor) in the chosen organic solvent.
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Determine Optimal Enzyme Concentration: In a preliminary experiment, determine the concentration of the enzyme that gives a linear reaction rate for at least 10-15 minutes.
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Set Up Inhibition Assays:
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Prepare a series of reaction mixtures with a fixed enzyme concentration.
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Vary the concentration of one substrate while keeping the other constant at a saturating concentration.
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For each substrate concentration, set up reactions with different fixed concentrations of the ester product (inhibitor), including a zero-inhibitor control.
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Initiate and Monitor the Reaction:
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Pre-incubate the enzyme, buffer, and inhibitor at the desired temperature.
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Initiate the reaction by adding the substrates.
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Measure the initial reaction rates by quantifying the product formation over time using a suitable analytical method (e.g., HPLC, GC, or spectrophotometry).
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Data Analysis:
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Plot the initial reaction rate (V₀) versus the substrate concentration ([S]) for each inhibitor concentration.
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Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
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Analyze the plot to determine the type of inhibition:
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Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
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Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
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Uncompetitive: Lines are parallel (both Vmax and Km decrease).
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Protocol 2: Pervaporation-Assisted Enzymatic Esterification
This protocol describes a lab-scale setup for enzymatic esterification with in-situ water removal using pervaporation.
Materials:
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Immobilized lipase (e.g., Novozym 435)
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Carboxylic acid and alcohol substrates
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Organic solvent (e.g., isooctane)
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Pervaporation membrane (hydrophilic, e.g., crosslinked PVA)
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Jacketed glass reactor
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Peristaltic pump
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Vacuum pump and cold trap
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Analytical equipment (GC or HPLC)
Experimental Setup:
Caption: Experimental setup for pervaporation-assisted esterification.
Procedure:
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System Assembly: Assemble the pervaporation setup as shown in the diagram above. Ensure all connections are airtight.
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Reaction Mixture Preparation: In the jacketed reactor, combine the immobilized lipase, carboxylic acid, alcohol, and organic solvent.
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Reaction Initiation: Start the agitation and bring the reactor to the desired temperature using a circulating water bath.
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Pervaporation Process:
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Start the peristaltic pump to circulate the reaction mixture through the pervaporation membrane module.
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Apply a vacuum to the permeate side of the membrane using the vacuum pump. The cold trap will condense the water vapor that passes through the membrane.
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Monitoring the Reaction: Periodically take samples from the reactor and analyze the concentration of the ester product and substrates using GC or HPLC to determine the reaction conversion.
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Reaction Termination: Once the desired conversion is reached, stop the reaction by separating the immobilized enzyme from the reaction mixture.
Signaling Pathways and Logical Relationships
Caption: Mechanism of competitive product inhibition in enzymatic esterification.
Caption: Troubleshooting workflow for low ester conversion.
References
Technical Support Center: Enhancing Octanoyl-CoA Availability for Microbial Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing octanoyl-CoA availability for microbial synthesis of valuable chemicals and pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for producing octanoyl-CoA in microbes?
A1: The two primary pathways leveraged for microbial octanoyl-CoA production are the native Fatty Acid Synthesis (FAS) pathway and the engineered reverse β-oxidation pathway. The FAS pathway iteratively elongates acetyl-CoA to produce acyl-ACPs, which can be converted to acyl-CoAs. The reverse β-oxidation pathway is a synthetic route that sequentially adds two-carbon units to a starter molecule (like acetyl-CoA) to build longer acyl-CoAs, including octanoyl-CoA.[1][2]
Q2: Why am I observing low titers of octanoic acid or its derivatives?
A2: Low titers can result from several factors:
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Insufficient Precursor Supply: The availability of the primary building block, acetyl-CoA, may be limiting.[3][4]
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Suboptimal Enzyme Activity: The efficiency of the enzymes in your chosen pathway (FAS or reverse β-oxidation) may be low. This can be due to poor expression, incorrect enzyme choice, or unfavorable reaction thermodynamics.
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Cofactor Imbalance: Both FAS and reverse β-oxidation pathways have specific cofactor requirements (e.g., NADPH for FAS, NADH for reverse β-oxidation). An imbalance can create a bottleneck.[1]
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Toxicity of Intermediates or Products: The accumulation of octanoic acid or other intermediates can be toxic to the microbial host, inhibiting growth and production.
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Competing Metabolic Pathways: Endogenous pathways may divert precursors or intermediates away from your desired product. For example, β-oxidation can degrade your product.
Q3: How can I increase the intracellular pool of acetyl-CoA?
A3: Strategies to enhance acetyl-CoA availability include:
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Overexpression of Pyruvate Dehydrogenase (PDH): This enzyme complex converts pyruvate to acetyl-CoA.
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Engineering Pyruvate Dehydrogenase Bypass Pathways: These pathways can offer alternative routes to acetyl-CoA with different cofactor requirements or regulatory controls.
-
Acetate Assimilation: Overexpressing acetyl-CoA synthetase (ACS) allows the cell to convert extracellular acetate into acetyl-CoA.
-
Knockout of Competing Pathways: Deleting genes for pathways that consume acetyl-CoA, such as those for ethanol or acetate production, can redirect carbon flux towards your desired product.
Q4: I am primarily producing shorter-chain fatty acids (e.g., butyric or hexanoic acid) instead of octanoic acid. What can I do?
A4: This is a common issue, particularly when using the reverse β-oxidation pathway. Here are some troubleshooting steps:
-
Enzyme Selection: The choice of thiolase is critical. Some thiolases, like BktB from Cupriavidus necator, have shown to be more effective in producing longer-chain fatty acids compared to others like the native S. cerevisiae Erg10.
-
Increase Butyryl-CoA Pool: While it may seem counterintuitive, increasing the initial rounds of the reverse β-oxidation pathway to boost the butyryl-CoA pool can sometimes drive the subsequent elongation to hexanoyl-CoA and octanoyl-CoA. However, this can also lead to an accumulation of butyric acid if the downstream enzymes are not efficient enough.
-
Optimize Expression of Downstream Enzymes: Ensure that the enzymes responsible for the later cycles of elongation (e.g., 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-enoyl-CoA reductase) are expressed at sufficient levels and are active.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall product titer | Insufficient acetyl-CoA precursor | Overexpress pyruvate dehydrogenase (PDH) or engineer a PDH bypass. Implement acetate assimilation strategies. Knock out competing pathways for acetate and ethanol production. |
| Cofactor (NADH/NADPH) limitation | Knock out pathways that compete for the required cofactor (e.g., deleting GPD2 to increase NADH availability). Overexpress enzymes that can regenerate the necessary cofactor. | |
| Poor enzyme expression or activity | Codon-optimize your heterologous genes for the expression host. Use strong, well-characterized promoters and ribosome binding sites. Perform enzyme assays to confirm the activity of individual pathway components. | |
| Predominance of shorter-chain fatty acids (butyrate, hexanoate) | Inefficient chain elongation | Use a thiolase known to favor longer chain production, such as BktB. Ensure high expression and activity of the enoyl-CoA hydratases (e.g., Crt2 or Ech) and trans-enoyl-CoA reductase (e.g., Ter from Treponema denticola), which are critical for octanoic acid production. |
| Depletion of medium-chain acyl-CoAs | Consider deleting endogenous thioesterases (like Tes1) or medium-chain fatty acyl-CoA synthases (like Faa2) that might divert octanoyl-CoA. | |
| Cell growth inhibition | Toxicity of octanoic acid or pathway intermediates | Implement in situ product recovery methods to remove the toxic product from the fermentation broth. Perform adaptive laboratory evolution (ALE) to select for strains with increased tolerance. |
| Inconsistent production between batches | Variability in fermentation conditions | Optimize and tightly control fermentation parameters such as pH, temperature, aeration, and nutrient feeding. Using a buffered medium can improve consistency. |
Quantitative Data Summary
Table 1: Comparison of Octanoic Acid Titers in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Host Strain Background | Fermentation Medium | Octanoic Acid Titer (mg/L) | Reference |
| Expression of CnBktB, CnPaaH1, CnCrt2, TdTer | GDY15 (△adh1-5, △gpd2) | Synthetic Medium | ~4 | |
| Expression of CnBktB, CnPaaH1, CnCrt2, TdTer | GDY28 (genomic integration) | YPD-100 mM buffered | 56.88 ± 0.41 | |
| Expression of CnBktB, CnPaaH1, CnEch, TdTer | GDY29 (genomic integration) | YPD-100 mM buffered | 58.31 ± 1.06 | |
| Expression of enoyl-CoA hydratases Crt2 or Ech | △adh1-5, △gpd2 | Not specified | 40 |
Table 2: Impact of Precursor Supply Engineering on Fatty Acid Production in E. coli
| Engineering Strategy | Product | Titer (g/L) | Reference |
| Overexpression of C8-specific thioesterase (CpFatB) | Octanoic Acid | 1.7 | |
| Co-expression of CpFatB, acyl-CoA synthetase, and acyl-CoA reductase | 1-Octanol | 1.3 | |
| Combinatorial perturbation of four beneficial genes | Free Fatty Acids | 30.0 |
Signaling Pathways and Experimental Workflows
Caption: The engineered reverse β-oxidation pathway for octanoyl-CoA synthesis.
References
- 1. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of β-oxidative pathways for the microbial production of chemicals and polymer building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ether formation during Fischer esterification
Welcome to the Technical Support Center for Fischer Esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ester synthesis experiments, with a specific focus on minimizing the formation of ether byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ether formation during Fischer esterification?
A1: Ether formation is a common side reaction in Fischer esterification, occurring through the acid-catalyzed dehydration of the alcohol reactant. This reaction competes with the desired esterification reaction. The mechanism involves the protonation of an alcohol molecule by the acid catalyst, which then undergoes a nucleophilic attack by a second alcohol molecule (SN2 mechanism), or forms a carbocation that is then attacked by another alcohol molecule (SN1 mechanism), to yield a symmetric or unsymmetric ether and water.
Q2: Which reaction conditions favor the formation of ether byproducts?
A2: Several conditions can promote ether formation over esterification:
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High Temperatures: Elevated temperatures can increase the rate of alcohol dehydration.
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Primary Alcohols: Primary alcohols are particularly susceptible to forming symmetric ethers via an SN2 pathway.
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High Alcohol Concentration: When the alcohol is used in a large excess, the probability of two alcohol molecules reacting to form an ether increases.
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Strong Acid Catalysts: While necessary for esterification, strong protonating acids like sulfuric acid also efficiently catalyze alcohol dehydration.
Q3: How can I detect the presence of ether in my reaction mixture?
A3: Ether byproducts can be detected using standard analytical techniques such as:
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Gas Chromatography (GC): GC can separate the ether from the ester and unreacted starting materials, allowing for quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the characteristic signals of the ether.
-
Infrared (IR) Spectroscopy: The presence of a C-O-C stretch in the IR spectrum, in the absence of a carbonyl (C=O) group, can indicate ether formation.
Troubleshooting Guide: Minimizing Ether Formation
This guide provides solutions to common issues encountered during Fischer esterification that can lead to significant ether byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| Significant amount of symmetric ether detected. | Reaction temperature is too high. | Maintain the reaction temperature within the optimal range for the specific esterification, typically between 60-110 °C. For reactions with primary alcohols prone to ether formation, consider running the reaction at the lower end of this temperature range. |
| Excessive amount of primary alcohol used. | While an excess of alcohol can drive the esterification equilibrium, an extremely large excess can favor ether formation. Use a moderate excess (e.g., 2-5 equivalents) of the alcohol. | |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions. | |
| Formation of both ester and ether. | Inappropriate choice of acid catalyst. | For sensitive substrates, consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, instead of concentrated sulfuric acid.[1] |
| Sub-optimal reaction setup. | Utilize a Dean-Stark apparatus to remove water as it is formed. This shifts the equilibrium towards the ester product and can allow for the use of lower temperatures, thereby disfavoring ether formation. | |
| Low yield of ester with evidence of side products. | Use of secondary or tertiary alcohols at high temperatures. | Secondary and tertiary alcohols are more prone to elimination to form alkenes at higher temperatures, but can also form ethers. For these alcohols, use milder conditions and carefully control the temperature. Alternative esterification methods that do not involve strong acids may be more suitable. |
Quantitative Data on Side Product Formation
The following table presents data on the formation of side products during the esterification of an acid with 1-butanol using HCl as a catalyst at different temperatures.[1] This illustrates the significant impact of temperature on byproduct formation.
| Temperature (°C) | Concentration of 1-chlorobutane (M) | Concentration of di-1-butyl ether (M) | Concentration of water (M) |
| 100 | 0.71 | 0.04 | 0.75 |
| 150 | 2.36 | 0.22 | 2.58 |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Methanol using Sulfuric Acid[2]
This protocol is a standard procedure for a simple Fischer esterification.
Materials:
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Benzoic acid (610 mg)
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Methanol (25 mL)
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Concentrated sulfuric acid (0.1 mL)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution
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Magnesium sulfate or sodium sulfate
Procedure:
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Dissolve benzoic acid in methanol in a round-bottom flask.
-
Slowly and cautiously add concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at 65 °C until the reaction is complete (monitor by TLC).
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Remove the solvent under reduced pressure.
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Extract the residue with ethyl acetate (50 mL).
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Wash the organic phase with a saturated solution of NaHCO3 (2 x 30 mL) and then with a saturated solution of NaCl.
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Dry the resulting organic phase over MgSO4 and concentrate under reduced pressure to obtain the methyl benzoate.
Protocol 2: Fischer Esterification with a Dean-Stark Trap to Minimize Side Reactions[2]
This protocol is recommended when dealing with alcohols that are prone to side reactions like ether formation, as the continuous removal of water allows for milder reaction conditions.
Materials:
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Hippuric acid (0.20 mol)
-
Cyclohexanol (0.20 mol)
-
p-Toluenesulfonic acid (1.0 g)
-
Toluene (200 mL)
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Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
Combine hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux and continue until the expected amount of water has formed in the trap (can take up to 30 hours).
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After cooling the reaction flask, dilute the mixture with ethyl acetate (200 mL).
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Wash the resulting organic phase twice with water.
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Dry the organic phase over MgSO4 and filter.
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Remove the solvent using a rotary evaporator.
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The crude product can be recrystallized from an appropriate solvent system (e.g., EtOAc/n-hexane) to obtain the pure ester.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in acid-catalyzed reactions of carboxylic acids and alcohols.
Caption: Troubleshooting workflow for minimizing ether formation.
References
Troubleshooting low conversion in butyl octanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of butyl octanoate.
Troubleshooting Guide: Low Conversion of this compound
Low conversion in the synthesis of this compound is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide provides a step-by-step approach to identifying and addressing potential causes.
Diagram: Troubleshooting Workflow for Low this compound Conversion
Caption: Troubleshooting workflow for low this compound conversion.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion in this compound synthesis via Fischer esterification?
A1: Low conversion in Fischer esterification is typically due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (octanoic acid and butanol), thereby reducing the yield of this compound.[1][2][3] Other contributing factors include:
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Presence of water in reactants or solvent: Initial water content can inhibit the forward reaction.[1]
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Suboptimal reaction temperature and time: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to side reactions.[1]
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Ineffective catalyst: The acid catalyst may be deactivated or used in an insufficient amount.
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Poor mixing: Inadequate stirring can lead to mass transfer limitations, especially with heterogeneous catalysts.
Q2: How can I drive the reaction equilibrium towards the formation of this compound?
A2: According to Le Chatelier's principle, the equilibrium can be shifted to favor product formation by either using an excess of one reactant or by removing a product as it is formed.
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Use of Excess Reactant: Employing a stoichiometric excess of butanol, which is often the less expensive reactant, will drive the reaction forward. Using butanol as the solvent is also a common strategy to ensure a large excess.
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Removal of Water: Continuously removing water from the reaction mixture is a highly effective method to achieve high conversion.
Q3: What are the most effective methods for removing water during the reaction?
A3: Several techniques can be employed to remove the water byproduct:
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Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane, is a common and efficient method. The water is collected in the trap, effectively removing it from the reaction.
-
Drying Agents: Adding a desiccant like molecular sieves, or anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can absorb the water as it is formed.
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Strong Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) not only acts as a catalyst but also as a dehydrating agent.
Q4: What is the optimal temperature and reaction time for this compound synthesis?
A4: For Fischer esterification, reaction times can range from 1 to 10 hours at temperatures between 60–110 °C. The optimal conditions will depend on the specific reactants, catalyst, and the efficiency of water removal. It is recommended to monitor the reaction progress to determine the optimal time.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the esterification can be monitored using various analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and simple method to observe the disappearance of the starting materials (octanoic acid) and the appearance of the product (this compound).
-
Gas Chromatography (GC): Provides quantitative data on the concentration of reactants and products over time.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis of the reaction mixture.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield
This table illustrates the general principle of how using an excess of the alcohol reactant can significantly improve the equilibrium yield of the ester. While this data is for the esterification of acetic acid with ethanol, the same principle applies to the synthesis of this compound.
| Molar Ratio (Butanol:Octanoic Acid) | Expected Ester Yield at Equilibrium |
| 1:1 | ~65% |
| 3:1 | >90% |
| 5:1 | >95% |
| 10:1 | ~97% |
Table 2: Comparison of Water Removal Methods
| Method | Advantages | Disadvantages |
| Dean-Stark Trap | Highly efficient, continuous removal. | Requires a solvent that forms an azeotrope with water, higher reaction temperatures. |
| Molecular Sieves | Can be used at lower temperatures, simple setup. | Can be costly, may require activation, can complicate work-up. |
| Excess H₂SO₄ | Acts as both catalyst and dehydrating agent. | Can lead to side reactions and charring, difficult to remove during work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Trap
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification with azeotropic removal of water.
Caption: Experimental workflow for this compound synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add octanoic acid (1.0 equivalent), n-butanol (3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 equivalents). Add toluene as the solvent (to facilitate azeotropic removal of water).
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Apparatus Assembly: Assemble a Dean-Stark trap and a reflux condenser on top of the round-bottom flask.
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Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
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Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until reaction monitoring (e.g., by TLC or GC) indicates the consumption of the limiting reactant.
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
-
Drying and Concentration:
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess butanol.
-
-
Purification: The crude this compound can be further purified by vacuum distillation if necessary.
References
Technical Support Center: Catalyst Deactivation in Butyl Octanoate Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of butyl octanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst deactivation?
A1: Common signs include a noticeable decrease in the reaction rate, leading to lower yields of this compound over subsequent cycles. You might also observe a change in the catalyst's physical appearance, such as discoloration, which could indicate fouling or coke formation.[1] For resin-based catalysts, physical degradation or fragmentation can also occur.
Q2: What are the primary mechanisms of deactivation for solid acid catalysts in this synthesis?
A2: The three main deactivation mechanisms for solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or zeolites are:
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Fouling/Coking: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface and within its pores, blocking active sites.[2][3]
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Poisoning: Strong chemical adsorption of impurities from the reactants (octanoic acid, butanol) or solvent onto the catalytic sites. Nitrogen-containing organic compounds and metal ions are known poisons that can neutralize acid sites.[2][3]
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Leaching: The detachment and dissolution of active catalytic species (e.g., sulfonic acid groups) from the solid support into the reaction mixture, causing a permanent loss of activity.
Q3: Can high reaction temperatures accelerate catalyst deactivation?
A3: Yes. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to thermal degradation, especially for ion-exchange resins which have limited thermal stability (e.g., Amberlyst-15 < 140°C). High temperatures can also promote sintering (the agglomeration of catalyst particles, reducing surface area) and accelerate the formation of coke on the catalyst surface.
Q4: How does the molar ratio of butanol to octanoic acid affect catalyst stability?
A4: While an excess of the alcohol (butanol) is often used to shift the reaction equilibrium towards the product, a very large excess, particularly of methanol in similar reactions, has been suggested to react with sulfonic acid groups on resin catalysts to form inactive sulfonic esters. It is crucial to optimize the molar ratio to maximize yield without accelerating catalyst deactivation.
Q5: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?
A5: Yes, regeneration is often possible, depending on the deactivation mechanism. Catalysts deactivated by coking can sometimes be regenerated by washing with appropriate organic solvents. For ion-exchange resins deactivated by poisoning or loss of H+ ions, regeneration can be achieved by washing with a strong acid solution (e.g., sulfuric or hydrochloric acid) to remove the poisons and replenish the acid sites.
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound synthesis.
Issue 1: Gradual Decrease in this compound Yield Over Consecutive Batches
| Possible Cause | Diagnostic Step | Recommended Solution |
| Catalyst Fouling (Coking) | Analyze the used catalyst using Temperature Programmed Oxidation (TPO) or visual inspection for discoloration (darkening). | Wash the catalyst with a suitable organic solvent (e.g., ethanol, acetone) to remove adsorbed organic species. If this is ineffective, a controlled calcination (for thermally stable catalysts) may be required. |
| Catalyst Poisoning | Analyze the purity of your reactants (octanoic acid, butanol). Impurities like metal ions or nitrogenous compounds can act as poisons. | Purify reactants before use. If poisoning has occurred, attempt to regenerate the catalyst. For acid resins, this involves an acid wash. |
| Active Site Leaching | Filter the catalyst from the reaction mixture and run the reaction with the filtrate only (a "hot filtration test"). If the reaction proceeds, it indicates that active sites have leached into the solution. | This indicates catalyst instability under the reaction conditions. Consider using a more stable catalyst or operating at a lower temperature. Leaching is often irreversible. |
Issue 2: Reaction Rate is Significantly Slower Than Expected
| Possible Cause | Diagnostic Step | Recommended Solution |
| Presence of Water | The esterification reaction produces water, which can shift the equilibrium back towards the reactants and inhibit catalyst activity. | Use a Dean-Stark apparatus or another method for continuous water removal during the reaction. Ensure all reactants and glassware are thoroughly dry before starting. |
| Insufficient Catalyst Loading | Review your experimental protocol. The catalyst amount is typically a percentage of the total reactant weight. | Increase the catalyst loading incrementally. An optimal concentration for acid catalysts is often 1-2% by weight of reactants. |
| Mass Transfer Limitations | This is common with porous solid catalysts like zeolites or resins. The reactants may have difficulty accessing the active sites within the pores. | Ensure adequate stirring/agitation to improve contact between reactants and the catalyst surface. Consider using a catalyst with a larger pore size if limitations are severe. |
Data Hub
The stability and reusability of catalysts are critical for efficient synthesis. The following table summarizes representative data on the performance of solid acid catalysts in esterification reactions.
Note: Data specific to this compound is limited; this table presents data from similar esterification processes to illustrate typical performance degradation.
| Catalyst | Reaction | Cycle 1 Conversion (%) | Cycle 4 Conversion (%) | Primary Deactivation Mechanism | Reference |
| Sulfonated Carbon-Based Catalyst | Oleic acid + Methanol | 98.0 | 79.2 | Leaching of sulfur, formation of sulfonic esters | |
| Amberlyst-16 | Lauric acid + 2-Ethyl Hexyl Alcohol | >98 | ~91 (after 6 reuses) | Loss of sulfonic groups (<20% loss) | |
| Montmorillonite KSF/0 Clay | Stearic acid + Ethanol | ~80 | ~75 | Not specified |
Experimental Protocols
Protocol 1: Testing Catalyst Activity in this compound Synthesis
This protocol provides a general method for evaluating the catalytic activity in the esterification of octanoic acid with butanol.
Materials:
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Octanoic Acid
-
1-Butanol
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Solid Acid Catalyst (e.g., Amberlyst-15)
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Toluene (or other suitable solvent for azeotropic water removal)
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Internal Standard (e.g., Dodecane) for GC analysis
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Three-neck round-bottom flask
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Dean-Stark apparatus and condenser
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Magnetic stirrer and heating mantle
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Gas Chromatograph (GC) for analysis
Procedure:
-
Setup: Assemble the reaction apparatus (three-neck flask, Dean-Stark trap, condenser) and ensure all glassware is completely dry.
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Charging Reactants: To the flask, add octanoic acid (e.g., 0.1 mol), 1-butanol (e.g., 0.2 mol, 2:1 molar ratio), and toluene.
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Adding Catalyst: Add the solid acid catalyst (e.g., 2% by weight of the total reactants).
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Reaction: Heat the mixture to reflux with vigorous stirring. Continuously remove the water produced via the Dean-Stark trap.
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Sampling: Collect small samples from the reaction mixture at regular time intervals (e.g., every 30 minutes).
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Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and the remaining octanoic acid. Calculate the conversion of octanoic acid over time.
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Catalyst Reuse: After the reaction, recover the catalyst by filtration, wash it with a solvent (e.g., butanol or acetone), dry it, and reuse it in a subsequent batch under identical conditions to test for deactivation.
Protocol 2: Regeneration of an Ion-Exchange Resin Catalyst (e.g., Amberlyst-15)
This protocol describes a method for regenerating a strong acid cation-exchange resin that has been deactivated.
Materials:
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Deactivated catalyst
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5-10% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution
-
Demineralized water
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Beaker or column for washing
-
Filtration apparatus
Procedure:
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Pre-Cleaning: Backwash the resin with demineralized water to remove any suspended solids or debris. This helps to loosen the catalyst bed.
-
Solvent Wash (Optional): If fouling by organic residues is suspected, wash the catalyst with a suitable solvent (e.g., ethanol) to remove these deposits.
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Acid Treatment: Immerse the catalyst in a 5-10% solution of HCl or H₂SO₄. Gently stir the slurry or circulate the acid solution through a column containing the resin for 30-60 minutes. This step displaces poisoning ions and re-protonates the sulfonic acid sites.
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Displacement Rinse: Slowly rinse the resin with demineralized water at a low flow rate to displace the bulk of the acid solution.
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Final Rinse: Continue rinsing the catalyst with demineralized water at a normal service flow rate until the pH of the effluent is neutral.
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Drying: Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 60-80°C) before reuse.
Visualizations
The following diagrams illustrate key processes and workflows related to catalyst deactivation in this compound synthesis.
Caption: Fischer-esterification of octanoic acid and butanol.
Caption: Common catalyst deactivation pathways in esterification.
References
Addressing coloration issues in butyl octanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of butyl octanoate, with a specific focus on resolving product coloration.
Troubleshooting Guide: Coloration Issues
Discoloration of the final product is a frequent challenge in this compound synthesis, often indicating the presence of impurities. This guide will help you identify the potential causes and implement effective solutions.
Question: My final this compound product has a yellow to brown tint. What are the possible causes and how can I fix it?
Answer: The coloration of your this compound is likely due to one or more of the following factors. Please refer to the table below for a systematic approach to troubleshooting.
| Potential Cause | Description of Effect on Reaction | Recommended Solution |
| Excessive Heat | High reaction temperatures can lead to the degradation of starting materials or the product, forming colored polymeric or oxidized byproducts. | Maintain the reaction temperature at the optimal level for the catalyst used (e.g., 80-120°C for acid catalysts). Use a heating mantle with a temperature controller and ensure even heating. |
| Acid Catalyst | Strong mineral acids like sulfuric acid can cause charring or side reactions if used in high concentrations or at elevated temperatures. | Use the minimum effective amount of catalyst. Consider using a milder catalyst such as p-toluenesulfonic acid or an acidic ion-exchange resin. |
| Impure Reactants | Impurities in the octanoic acid or butanol can react to form colored substances under the reaction conditions. | Use high-purity starting materials. If necessary, distill the butanol and octanoic acid before use. |
| Oxygen Exposure | The presence of oxygen, especially at high temperatures, can lead to the oxidation of reactants or products, forming colored compounds. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Time | Prolonged reaction times, even at optimal temperatures, can increase the likelihood of side reactions and degradation. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once it has reached equilibrium. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of butanol to octanoic acid for the synthesis?
A1: To favor the formation of the ester and drive the equilibrium forward, it is common to use an excess of one of the reactants. Typically, a molar ratio of 1.5:1 to 3:1 of butanol to octanoic acid is employed.
Q2: Can I use a different catalyst than sulfuric acid?
A2: Yes, other catalysts can be used and may result in a less colored product. Solid acid catalysts like Amberlyst-15 or zeolites are good alternatives as they are easily filtered out after the reaction. Enzymatic catalysis using lipases is another option that proceeds under milder conditions, often resulting in a cleaner product.
Q3: My product is still colored after the reaction. How can I purify it?
A3: A common and effective method for removing color is to treat the crude this compound with activated carbon. The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is stirred and then filtered to remove the carbon, which adsorbs the colored impurities.
Q4: How can I quantitatively measure the color of my this compound?
A4: The color of near-colorless liquids can be quantitatively determined using the APHA (American Public Health Association) color scale, also known as the Pt-Co scale.[1][2] This is typically measured using a spectrophotometer.[3]
Q5: What is a typical yield for this compound synthesis?
A5: The yield can vary depending on the reaction conditions and the method used to drive the reaction to completion. With proper removal of water, yields can range from 70% to over 90%.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 57.6 g (0.4 mol) of octanoic acid and 44.4 g (0.6 mol) of n-butanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with butanol.
-
Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
100 mL of deionized water.
-
100 mL of a 5% sodium bicarbonate solution (caution: effervescence).
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
The crude this compound can be purified by vacuum distillation.
-
Protocol 2: Decolorization of Crude this compound
This protocol outlines the procedure for removing colored impurities from the synthesized this compound.
-
Preparation:
-
Dissolve the crude this compound in an equal volume of a non-polar solvent like hexane.
-
-
Adsorption:
-
Add activated carbon (approximately 1-2% of the weight of the crude ester) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Filtration:
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the decolorized this compound.
-
Data Presentation
The following tables provide representative data for the synthesis and purification of this compound.
Table 1: Effect of Catalyst on this compound Synthesis
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC, %) | APHA Color |
| H₂SO₄ | 110 | 3 | 85 | 97 | 150 |
| p-TsOH | 110 | 4 | 82 | 98 | 80 |
| Amberlyst-15 | 100 | 6 | 78 | 99 | 30 |
| Lipase | 45 | 24 | 92 | >99 | <10 |
Table 2: Decolorization of this compound with Activated Carbon
| Parameter | Before Treatment | After Treatment |
| Appearance | Yellowish liquid | Colorless liquid |
| APHA Color | 150 | <15 |
| Purity (GC, %) | 97 | 99.5 |
| Yield Loss (%) | - | ~2-5 |
Visualizations
References
Technical Support Center: Optimizing Lipase-Catalyzed Esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipase-catalyzed esterification.
Troubleshooting Guide: Low Ester Yield
A common challenge in lipase-catalyzed esterification is achieving a high yield of the desired ester. This guide provides a systematic approach to identify and resolve the underlying causes of low product formation.
Initial Checks:
-
Verify Reaction Conditions: Double-check that the temperature, pH, and substrate concentrations are set to the optimal values for the specific lipase being used.[1]
-
Confirm Enzyme Activity: Before initiating the esterification reaction, it is recommended to perform a quick activity assay on your immobilized lipase to ensure its catalytic function.[1]
If these initial checks do not resolve the issue, proceed with the following diagnostic workflow:
Caption: A decision tree to troubleshoot low ester yield.
Frequently Asked Questions (FAQs)
Enzyme Loading and Activity
1. How does enzyme concentration affect the rate of esterification?
Initially, increasing the enzyme concentration leads to a higher reaction rate because more active sites are available for the substrates to bind.[2] However, beyond a certain point, the rate may plateau. This can be due to the substrate concentration becoming the limiting factor, meaning the active sites are saturated.[2][3] In some cases, very high enzyme loading can lead to mass transfer limitations, where the diffusion of substrates to the enzyme's active site is hindered, which can slightly decrease the reaction rate.
2. What is the optimal enzyme loading for my reaction?
The optimal enzyme loading is a balance between reaction rate and cost-effectiveness and needs to be determined experimentally for each specific system. While higher enzyme loading can increase the initial reaction rate, it may not be economically viable. It is important to find the concentration where the reaction rate is maximized without using an excess of the enzyme.
3. My immobilized lipase seems to have low activity. What are the possible causes?
Low activity in immobilized lipase can stem from several factors:
-
Ineffective Immobilization: The immobilization process itself might have denatured the enzyme or blocked its active site.
-
Enzyme Leaching: The lipase may be detaching from the support material, especially if the immobilization is based on weak physical adsorption. Using covalent attachment methods can prevent this.
-
Mass Transfer Limitations: The porous structure of the support material can sometimes limit the diffusion of substrates to the enzyme.
-
Suboptimal Conditions: The pH, temperature, or water activity during the reaction may not be optimal for the immobilized enzyme, which can differ from its free counterpart.
Reaction Conditions
4. How does water activity (a_w) impact the esterification reaction?
Water activity is a critical parameter in lipase-catalyzed esterification. A certain amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase. However, since esterification is a reversible reaction, excess water will shift the equilibrium towards the reverse reaction, hydrolysis, thereby reducing the ester yield. The optimal water activity is typically low and needs to be carefully controlled, often by adding molecular sieves or using salt hydrates.
5. What is the effect of temperature on the reaction?
Temperature has a dual effect on lipase-catalyzed esterification. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to thermal denaturation of the enzyme, causing a loss of activity. The optimal temperature is therefore a compromise between maximizing the reaction rate and maintaining enzyme stability. For many lipases, this temperature is in the range of 40-60°C.
6. Which type of solvent is best for lipase-catalyzed esterification?
The choice of solvent is crucial for maintaining enzyme activity. Generally, hydrophobic, non-polar organic solvents are preferred. These solvents are less likely to strip the essential layer of water from the enzyme's surface, which is necessary for its catalytic function. Polar solvents, on the other hand, can denature the lipase.
Substrates and Products
7. Can the substrates or products inhibit the lipase?
Yes, both substrates (acid and alcohol) and the ester product can cause inhibition. High concentrations of short-chain alcohols and acids can be particularly inhibitory or even lead to enzyme deactivation. Product inhibition can also occur, where the synthesized ester competes with the substrates for the enzyme's active site. To mitigate these effects, strategies such as using a stoichiometric excess of one substrate, or employing a fed-batch approach where substrates are added gradually, can be beneficial.
8. How can I shift the reaction equilibrium to favor ester synthesis?
Since esterification is an equilibrium-limited reaction, several strategies can be employed to drive the reaction towards product formation:
-
Water Removal: As water is a product of the reaction, its continuous removal (e.g., using molecular sieves, vacuum, or gas stripping) will shift the equilibrium towards the ester.
-
Excess Substrate: Using an excess of one of the reactants (usually the less expensive one) can increase the conversion of the other reactant.
-
Product Removal: In some setups, it may be possible to selectively remove the ester product from the reaction mixture as it is formed.
Data Presentation
Table 1: Effect of Enzyme Concentration on Initial Reaction Rate
| Enzyme Source | Substrates | Enzyme Concentration (g/L) | Initial Rate (μmol/min/mg enzyme) | Reference |
| Rhizomucor miehei | Ethanol and Isovaleric Acid | 2 | 0.150 (in n-hexane) | |
| Rhizomucor miehei | Ethanol and Isovaleric Acid | 15 | 0.543 (in n-hexane) | |
| Pseudomonas sp. | Lauric Acid and Ethanol | Varied (as mg/mL) | Rate increased with concentration up to a saturation point | |
| Novozym 435 | Formic Acid and Octanol | 5 | (Conversion of 33.23% was achieved) | |
| Novozym 435 | Formic Acid and Octanol | 15 | (Conversion of 70.55% was achieved) |
Table 2: Influence of Temperature on Lipase Activity and Stability
| Lipase Source | Optimal Temperature Range (°C) | Observations | Reference |
| Rhizomucor miehei | 50 | Deactivation observed at and above this temperature. | |
| General Fungal and Yeast Lipases | 30 - 50 | General range for optimal activity. | |
| General Bacterial Lipases | 37 - 65 | General range for optimal activity. | |
| Novozym 435 | 40 | Optimal for octyl formate synthesis. |
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Loading
This protocol outlines a general procedure to determine the optimal concentration of lipase for an esterification reaction.
Materials:
-
Lipase (free or immobilized)
-
Carboxylic acid
-
Alcohol
-
Anhydrous organic solvent (e.g., n-hexane)
-
Reaction vessel (e.g., sealed flasks)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for quantifying ester formation (e.g., GC, HPLC)
Procedure:
-
Prepare a series of reaction mixtures: In separate sealed flasks, prepare reaction mixtures with fixed concentrations of the carboxylic acid and alcohol in the chosen solvent.
-
Vary enzyme concentration: To each flask, add a different amount of lipase. The range of concentrations should be chosen based on literature recommendations or preliminary experiments (e.g., 1 to 20 g/L).
-
Initiate the reaction: Place the flasks in a shaking incubator or on a magnetic stirrer at the optimal temperature and agitation speed for the reaction.
-
Monitor reaction progress: At regular time intervals, withdraw small aliquots from each reaction mixture.
-
Analyze samples: Quench the reaction in the aliquots (e.g., by adding a solvent that denatures the enzyme) and analyze the concentration of the ester product using an appropriate analytical method.
-
Determine initial reaction rates: For each enzyme concentration, plot the ester concentration versus time. The initial reaction rate is the slope of the linear portion of this curve.
-
Identify optimal loading: Plot the initial reaction rate as a function of the enzyme concentration. The optimal loading is typically the point at which the rate begins to plateau, representing the most efficient use of the enzyme.
Caption: Workflow for determining optimal enzyme loading.
Protocol 2: Immobilization of Lipase by Adsorption
This protocol describes a common method for immobilizing lipase onto a solid support via physical adsorption.
Materials:
-
Lipase solution (in buffer)
-
Immobilization support (e.g., Celite, anion-exchange resin)
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Organic solvent (e.g., hexane)
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Prepare the lipase solution: Dissolve a known amount of lipase in a buffer solution. The pH of the buffer should be chosen to optimize enzyme stability and binding to the support.
-
Prepare the support: Wash the support material with buffer and then with an organic solvent like hexane to activate it, if required by the support type.
-
Immobilization: Add the prepared support to the lipase solution. The mixture can be gently agitated for a specific period (e.g., 1 hour) at room temperature or a controlled temperature to facilitate adsorption.
-
Separation: After the incubation period, separate the immobilized enzyme from the solution by filtration.
-
Washing: Wash the immobilized enzyme with buffer and then with the organic solvent to remove any unbound lipase.
-
Drying: Dry the immobilized lipase preparation, for example, in a vacuum desiccator for a few hours.
-
Activity Assay: Determine the activity of the immobilized lipase to confirm successful immobilization. The activity of the supernatant can also be measured to calculate the immobilization yield.
References
Validation & Comparative
A Comparative Analysis of Butyl Octanoate and Isoamyl Octanoate in Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of flavor and fragrance compounds, esters play a pivotal role in defining the sensory characteristics of a wide range of products. Among these, butyl octanoate and isoamyl octanoate are two aliphatic esters frequently utilized for their distinct fruity notes. This guide provides an objective comparison of their flavor profiles, supported by available data, and outlines the experimental protocols used in their analysis and synthesis. Understanding the nuanced differences between these two molecules is critical for precise flavor formulation and new product development.
Executive Summary
This compound and isoamyl octanoate, while both contributing to the fruity aroma spectrum, possess unique and distinguishable flavor profiles. This compound is generally characterized by a complex fruity profile with green, winey, and fatty undertones. In contrast, isoamyl octanoate is predominantly recognized for its potent banana and pear-like aroma, with additional sweet and tropical nuances. These differences, rooted in their molecular structure, dictate their specific applications in the food, beverage, and pharmaceutical industries.
Comparative Flavor Profiles: A Quantitative Overview
While comprehensive, directly comparative quantitative sensory panel data for this compound and isoamyl octanoate is limited in publicly available literature, a compilation of qualitative descriptors from various sources provides a clear distinction. The following table summarizes the key flavor and odor attributes associated with each ester. The percentages for this compound are derived from odor profile analysis, indicating the prevalence of a particular note.
| Feature | This compound | Isoamyl Octanoate |
| Primary Aroma | Fruity, Green, Winey[1] | Fruity (Banana, Pear)[2] |
| Secondary Notes | Oily, Sweet, Fatty, Waxy, Cognac-like[1] | Sweet, Oily, Green, Soapy, Pineapple, Coconut[3] |
| Odor Description | Buttery, Ethereal, Herbal[4] | Sweet, Fruity, Waxy, Green, Fatty, Pineapple, Coconut-like |
| Flavor Nuances | Fruity, Citric, Fatty | Sweet, Fruity, Waxy, Pineapple, Green, Coconut, Cognac |
| Odor Threshold in Water | Data not readily available | Low (related compound isoamyl acetate is 2 ppb) |
Experimental Protocols
The characterization of flavor compounds like this compound and isoamyl octanoate relies on a combination of instrumental analysis and sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.
Objective: To separate and identify the odor-active compounds in a sample containing this compound and/or isoamyl octanoate.
Methodology:
-
Sample Preparation: The ester is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration for injection.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port is used. The capillary column is typically a non-polar or medium-polarity column suitable for separating volatile esters.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 240°C.
-
Effluent Split: The column effluent is split between the FID and the olfactometry port, allowing for simultaneous chemical detection and sensory evaluation.
-
-
Olfactometry: Trained sensory panelists sniff the effluent from the olfactometry port and record the time, intensity, and description of each odor detected.
-
Data Analysis: The retention times of the detected odors are matched with the peaks on the chromatogram to identify the responsible compounds.
Quantitative Descriptive Analysis (QDA) for Sensory Evaluation
QDA is a sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.
Objective: To quantitatively describe and compare the flavor profiles of this compound and isoamyl octanoate.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. They are then trained to identify and rate the intensity of various flavor attributes (e.g., fruity, green, sweet, banana) using reference standards.
-
Sample Preparation: The esters are diluted to a standardized concentration in a neutral base (e.g., water, sugar solution, or deodorized oil) to minimize background flavors. Samples are presented in coded, identical containers to prevent bias.
-
Evaluation Procedure: Panelists individually evaluate the samples in a controlled environment (sensory booths). They rate the intensity of each predefined attribute on a line scale (e.g., a 15-cm scale anchored from "not perceptible" to "very strong").
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the flavor profiles of the two esters. The results can be visualized using spider web plots or bar charts.
Synthesis of this compound and Isoamyl Octanoate
Both esters are commonly synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of both this compound and isoamyl octanoate.
Caption: General workflow for the synthesis of octanoate esters.
Signaling Pathway: Fischer Esterification Mechanism
The following diagram details the step-by-step mechanism of the acid-catalyzed Fischer esterification.
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Conclusion
The choice between this compound and isoamyl octanoate in flavor and fragrance applications is dependent on the desired sensory outcome. This compound offers a broader, more complex fruity profile with green and fatty notes, making it suitable for applications requiring a less defined, more nuanced fruitiness. In contrast, isoamyl octanoate provides a distinct and potent banana-pear character, ideal for confectionary, beverages, and other products where this specific flavor is desired. A thorough understanding of their individual sensory attributes, guided by instrumental and sensory analysis, is paramount for successful product development.
References
A Comparative Guide to the Synthesis of Butyl Octanoate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of butyl octanoate, a valuable ester with applications in flavors, fragrances, and as a specialty solvent, can be achieved through two primary methodologies: traditional chemical synthesis and modern enzymatic synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for both chemical and enzymatic synthesis of this compound, providing a clear comparison of their performance.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | 90-95%[1][2] | >95%[1][3] |
| Purity | High, but may require extensive purification | Very high due to enzyme specificity |
| Reaction Time | 1 - 24 hours[1] | 1 - 5 hours |
| Temperature | 80 - 120°C (reflux) | 40 - 60°C |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | Lipases (e.g., Novozym 435) |
| Catalyst Reusability | Generally not reusable | High (can be recycled multiple times) |
| Solvent | Often excess alcohol or azeotropic solvent (e.g., toluene) | Solvent-free or non-polar organic solvents (e.g., hexane) |
| Byproducts | Water, potential for side reactions at high temperatures | Water |
| Environmental Impact | Use of corrosive acids and potentially hazardous solvents | "Greener" process with biodegradable catalysts and milder conditions |
Experimental Protocols
Chemical Synthesis: Fischer Esterification
This protocol outlines a typical laboratory procedure for the chemical synthesis of this compound.
Materials:
-
Octanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, as an azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (if using an azeotropic solvent)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add octanoic acid and an excess of n-butanol (typically a molar ratio of 1:1.5 to 1:3). If using an azeotropic solvent, add toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.
-
Assemble a reflux condenser (with a Dean-Stark trap if removing water azeotropically) on the flask.
-
Heat the mixture to a gentle reflux using a heating mantle with constant stirring. The reaction temperature will be the boiling point of the alcohol or the azeotropic mixture.
-
Continue the reflux for 1-24 hours, monitoring the reaction progress by observing water collection in the Dean-Stark trap or by techniques like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess alcohol using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol describes a typical procedure for the enzymatic synthesis of this compound.
Materials:
-
Octanoic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Hexane (optional, as a solvent)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a screw-capped flask, combine equimolar amounts of octanoic acid and n-butanol. The reaction can be performed solvent-free or in a non-polar solvent like hexane.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to the mixture to adsorb the water produced during the reaction, which can drive the equilibrium towards the product.
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.
-
Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant agitation.
-
Monitor the reaction progress over 1-5 hours by taking small aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion is reached, stop the reaction.
-
Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.
-
The liquid product is typically of high purity. If necessary, any unreacted starting materials can be removed by vacuum evaporation.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the chemical and enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
References
A Comparative Guide to Purity Validation of Butyl Octanoate: GC-FID vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. Butyl octanoate, a common fragrance and flavor ester, also finds application as a starting material in various chemical syntheses. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of this compound against alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction to this compound and Purity Analysis
This compound (C₁₂H₂₄O₂) is the ester formed from the condensation of octanoic acid and butanol. Its purity can be affected by residual starting materials, by-products of the synthesis, or degradation products. Accurate determination of purity is therefore essential. GC-FID is a widely used technique for analyzing volatile and semi-volatile compounds like esters due to its high resolution, sensitivity, and robustness.
Experimental Protocols
Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the determination of this compound purity using a standard GC-FID system.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity (>99%) this compound reference standard in a suitable solvent such as hexane or ethyl acetate at a concentration of 1000 µg/mL.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in the same solvent in a 100 mL volumetric flask to achieve a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
3. Data Analysis:
-
The purity of the this compound sample is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Quantification can also be performed using an external or internal standard method for higher accuracy.
Performance Comparison
The following table summarizes the key performance characteristics of GC-FID compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Parameter | GC-FID | HPLC-UV | GC-MS |
| Typical Purity (%) | >99% | Dependent on chromophore; may require derivatization for esters without one. | >99% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1][2] | Generally higher than GC-FID, in the low µg/mL range.[3] | Lower than GC-FID, especially in SIM mode (can reach pg/mL levels).[4] |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL[1] | Typically in the range of 1-10 µg/mL. | In the sub-µg/mL to low µg/mL range. |
| Analysis Time (Run Time) | 15 - 30 minutes | 20 - 40 minutes | 15 - 30 minutes |
| Pros | - Robust and reliable- High sensitivity to hydrocarbons- Relatively low cost- Simple operation | - Suitable for non-volatile or thermally labile impurities- Wide range of detectors available | - High specificity and structural information from mass spectra- Excellent for impurity identification |
| Cons | - Not suitable for non-volatile compounds- Less specific than MS for peak identification | - Lower resolution than GC for volatile compounds- May require derivatization- Higher solvent consumption | - Higher instrument and maintenance costs- More complex operation and data analysis |
Alternative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. For an ester like this compound, which lacks a strong chromophore, direct UV detection can be challenging, necessitating detection at low wavelengths (e.g., ~210 nm) where many solvents also absorb, leading to lower sensitivity. Derivatization with a UV-absorbing tag can improve sensitivity but adds complexity to the sample preparation. A typical HPLC method would involve a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While GC-FID provides quantitative data based on peak area, GC-MS offers definitive identification of impurities by comparing their mass spectra to library databases. This is particularly valuable for identifying unknown peaks and understanding the impurity profile of the sample. For routine purity analysis where the identities of potential impurities are known, GC-FID is often more cost-effective and straightforward.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for this compound purity analysis using GC-FID and a logical comparison of the analytical techniques.
Caption: Workflow for this compound purity analysis using GC-FID.
Caption: Logical comparison of analytical techniques for this compound purity.
Conclusion
For the routine purity validation of this compound, GC-FID stands out as a robust, sensitive, and cost-effective method. It provides reliable quantitative data with relatively short analysis times. While HPLC-UV can be employed, it may present sensitivity challenges without derivatization. GC-MS serves as a powerful complementary technique, particularly for the definitive identification of unknown impurities, which is crucial during process development or troubleshooting. The choice of method will ultimately depend on the specific requirements of the analysis, balancing the need for quantitative accuracy, structural information, and available resources.
References
Characterization of butyl octanoate produced by different microbial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of butyl octanoate production by different microbial strains, focusing on key performance metrics and the underlying metabolic pathways. This compound, a volatile ester with a pleasant fruity aroma, has significant applications in the food, fragrance, and pharmaceutical industries. Microbial production offers a sustainable and tunable alternative to traditional chemical synthesis. This document summarizes quantitative data, details experimental protocols for characterization, and visualizes the biosynthetic pathways and experimental workflows.
Performance Comparison of Microbial Strains
The production of this compound and similar medium-chain fatty acid esters has been explored in several microbial chassis. Engineered Escherichia coli has been shown to directly produce this compound, while oleaginous yeasts like Yarrowia lipolytica and Rhodotorula sp. demonstrate high potential for producing similar esters, indicating their capacity for this compound synthesis. A summary of the production titers is presented in Table 1.
| Microbial Strain | Product | Titer | Fermentation Time (hours) | Key Genetic Modifications | Reference |
| Escherichia coli | This compound | 3.3 ± 0.1 mg/L | 48 | Expression of an alcohol acyltransferase (AAT) from Actinidia chinensis, and metabolic engineering for increased octanoyl-CoA availability. | [1] |
| Rhodotorula toruloides | Fatty Acid Ethyl Esters (Proxy) | 9.97 g/L | Not Specified | Expression of a wax ester synthase from Acinetobacter baylyi. | [2] |
| Yarrowia lipolytica | Fatty Acid Ethyl Esters (Proxy) | 13.5 g/L | Not Specified | Overexpression of a lipase (Lip2) variant and an optimized intercellular heterologous FAEE synthesis pathway. | [2] |
Note: Data for Rhodotorula toruloides and Yarrowia lipolytica are for total fatty acid ethyl esters (FAEEs) and serve as a proxy to indicate their high potential for producing medium-chain fatty acid esters like this compound.
Experimental Protocols
The characterization of microbially produced this compound is crucial to determine its purity, structure, and physicochemical properties. The following are detailed methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in a complex mixture.[3]
-
Sample Preparation:
-
Centrifuge the microbial culture to separate the supernatant and the cell pellet.
-
Extract the this compound from both the supernatant and the lysed cell pellet using a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Prepare a standard curve using pure this compound of known concentrations.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the concentration of this compound by integrating the peak area and comparing it to the standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of the produced this compound, confirming its identity and purity.[4]
-
Sample Preparation:
-
Purify the extracted this compound using column chromatography or preparative GC.
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Analysis:
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the different types of protons and their chemical environments.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the different carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Perform two-dimensional NMR experiments if necessary to further confirm the connectivity of atoms.
-
-
Data Analysis:
-
Compare the obtained chemical shifts, coupling constants, and integration values with the known NMR data for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid method to identify the characteristic functional groups present in the ester molecule.
-
Sample Preparation:
-
A small drop of the purified liquid this compound can be placed directly on the ATR crystal of the FTIR spectrometer.
-
Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
-
FTIR Analysis:
-
Acquire the infrared spectrum in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for an ester:
-
A strong C=O stretching vibration around 1735-1750 cm⁻¹.
-
C-O stretching vibrations in the region of 1000-1300 cm⁻¹.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the production and characterization of this compound from microbial cultures.
Caption: Experimental workflow for microbial production and characterization of this compound.
Metabolic Pathway for this compound Biosynthesis
The biosynthesis of this compound in microbial hosts relies on the availability of two key precursors: butanol and octanoyl-CoA. The final condensation step is typically catalyzed by an alcohol acyltransferase (AAT). The pathways for generating octanoyl-CoA vary between different microorganisms.
Caption: Generalized metabolic pathway for the biosynthesis of this compound in microbial hosts.
References
- 1. Metabolic engineering Yarrowia lipolytica for a dual biocatalytic system to produce fatty acid ethyl esters from renewable feedstock in situ and in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An engineered Yarrowia lipolytica with rapid growth and efficient lipid utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Synthetic Butyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic butyl octanoate. This compound, an ester with applications in the flavor, fragrance, and pharmaceutical industries, requires stringent purity assessment to ensure quality and safety.[1][2] This document details and contrasts Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry. Experimental protocols, comparative data, and visual workflows are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Techniques for this compound Purity
The selection of an analytical technique for purity analysis depends on several factors, including the expected impurities, required sensitivity, accuracy, and the available instrumentation. The primary impurities in synthetic this compound are typically unreacted starting materials: butan-1-ol and octanoic acid.[1] Other potential side products may arise depending on the synthetic route.
Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound Purity Analysis
| Parameter | GC-FID | HPLC-UV | qNMR | Titrimetry |
| Principle | Separation by volatility and boiling point | Separation by polarity | Nuclear spin resonance in a magnetic field | Neutralization of acidic/basic components |
| Primary Use | Quantification of volatile impurities and main component | Quantification of non-volatile or UV-active impurities and main component | Absolute quantification of the main component and impurities with unique NMR signals | Overall ester content and acidic/basic impurity estimation |
| Selectivity | High for volatile compounds | Moderate to High, dependent on column and mobile phase | High, based on unique chemical shifts | Low, non-specific |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 1 µg/mL | ~0.01 - 0.1% | High, not suitable for trace analysis |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 5 µg/mL | ~0.05 - 0.5% | High, not suitable for trace analysis |
| Precision (RSD) | < 2% | < 2% | < 1% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 95-105% |
| Sample Throughput | High | High | Moderate | Low to Moderate |
| Destructive | Yes | Yes | No | Yes |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity analysis of volatile compounds like this compound and its likely impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
GC Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Quantification: The percentage purity is determined by the area percent method, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration curve with a certified reference standard can be used.
High-Performance Liquid Chromatography (HPLC) with UV Detection
While this compound does not have a strong chromophore, it can be detected at low UV wavelengths. HPLC is particularly useful for detecting non-volatile impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is determined by comparing the peak area of the analyte to that of a reference standard using a calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Methodology:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters (for ¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
-
-
Quantification: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titrimetry
This classical method can be used to determine the overall ester content by saponification. It is less specific than chromatographic or spectroscopic methods but can be a useful tool for a general purity assessment.
Methodology:
-
Saponification:
-
Accurately weigh about 1 g of the this compound sample into a flask.
-
Add a known excess of standardized alcoholic potassium hydroxide solution (e.g., 25.0 mL of 0.5 M KOH).
-
Heat the mixture under reflux for 1 hour to ensure complete saponification.
-
-
Titration:
-
Allow the mixture to cool to room temperature.
-
Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) using phenolphthalein as an indicator.
-
-
Blank Determination: Perform a blank titration with the same volume of alcoholic potassium hydroxide solution without the sample.
-
Calculation: The amount of potassium hydroxide consumed in the saponification is used to calculate the ester content.
Ester Purity (%) = [((V_blank - V_sample) * M_HCl * MW_ester) / (m_sample * 1000)] * 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
MW_ester = Molecular weight of this compound (200.32 g/mol )
-
m_sample = mass of the sample (g)
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of synthetic this compound and the general synthetic pathway.
Caption: Workflow for the purity analysis of synthetic this compound.
References
A Comparative Guide to Analytical Methods for Butyl Octanoate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of butyl octanoate, a key ester in various industries from flavor and fragrance to biofuels, necessitates the selection of an appropriate analytical methodology. This guide provides an objective comparison of the two primary chromatographic techniques employed for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This document outlines the performance characteristics of each method, supported by representative experimental data, to aid in the selection of the most suitable technique for your specific analytical needs.
Data Presentation: A Comparative Overview
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes typical validation parameters for the analysis of esters, providing a comparative snapshot of what can be expected from each technique.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.99 | r² ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/g | 0.1 - 0.5 mg/L | Method Dependent |
| Limit of Quantification (LOQ) | 2 - 10 ng/g | 0.5 - 1.5 mg/L | Method Dependent |
| Accuracy (% Recovery) | 93 - 117% | 92 - 106% | Typically 80 - 120% |
| Precision (%RSD) | < 10% | < 5% | Typically < 15% |
| Specificity | High (Mass Spectral Confirmation) | Moderate (Retention Time & UV Spectrum) | High |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols represent typical starting points and may require optimization for specific matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of a liquid sample (e.g., beverage), add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
For solid samples, perform a solvent extraction prior to this step.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic layer to a clean vial for analysis.
2. Instrumental Parameters
-
Gas Chromatograph (GC)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common for highly volatile esters, HPLC-UV offers a viable alternative, particularly for less volatile ester matrices or when GC-MS is unavailable.
1. Sample Preparation
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
2. Instrumental Parameters
-
High-Performance Liquid Chromatograph (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
UV Detector
-
Detection Wavelength: 210 nm.
-
Mandatory Visualization
The following diagrams illustrate the general analytical workflow and a decision-making process for method selection.
A Comparative Guide: Butyl Octanoate vs. t-Butyl Octanoate as Lipase Substrates
For Researchers, Scientists, and Drug Development Professionals
The enzymatic hydrolysis of esters by lipases is a cornerstone of various biotechnological and pharmaceutical processes. The choice of substrate is critical in determining reaction efficiency and specificity. This guide provides a detailed comparison of two common lipase substrates: butyl octanoate and its sterically hindered isomer, t-butyl octanoate. While direct comparative kinetic data is scarce in existing literature, this guide synthesizes available information to highlight the key differences in their susceptibility to lipase-catalyzed hydrolysis, supported by experimental protocols to enable researchers to generate their own comparative data.
Performance Comparison: Structural Hindrance Dictates Lipase Activity
The primary difference between this compound and t-butyl octanoate lies in the structure of the alcohol moiety, which significantly impacts their interaction with the lipase active site. This compound possesses a linear butyl group, offering ready access for the enzyme's catalytic triad. In contrast, the bulky tertiary butyl group of t-butyl octanoate presents considerable steric hindrance, making it a more challenging substrate for many lipases.
| Feature | This compound | t-Butyl Octanoate | Rationale |
| Susceptibility to Hydrolysis | Generally high | Generally low to moderate | The linear structure of this compound allows for easier access to the lipase active site. The bulky t-butyl group of t-butyl octanoate creates steric hindrance, impeding enzyme-substrate binding. |
| Enzyme Specificity | Broadly hydrolyzed by various lipases (e.g., Candida rugosa, Pseudomonas cepacia, Candida antarctica lipase B). | Selectively hydrolyzed by lipases capable of accommodating sterically hindered substrates, such as Candida antarctica lipase A (CAL-A). | The active site architecture of lipases varies. Lipases like CAL-B have a more open active site suitable for a wider range of substrates, while CAL-A is known to be more effective with bulky molecules. |
| Relative Reaction Rate | Expected to be significantly higher than t-butyl octanoate with most common lipases. | Expected to be significantly lower than this compound, except with specialized lipases like CAL-A. | Steric hindrance directly affects the rate of formation of the enzyme-substrate complex and the subsequent catalytic steps. |
Experimental Protocols for Comparative Analysis
To facilitate direct comparison, the following detailed experimental protocols for a titrimetric lipase assay can be adapted for both this compound and t-butyl octanoate.
Titrimetric Lipase Activity Assay
This method measures the release of fatty acids upon ester hydrolysis by titrating with a standardized alkali solution.
Materials:
-
Lipase solution (e.g., Candida antarctica lipase A, Candida antarctica lipase B, Pseudomonas cepacia lipase)
-
Substrate: this compound or t-butyl octanoate
-
Emulsifying agent: Gum arabic or polyvinyl alcohol (PVA) solution (2% w/v)
-
Phosphate buffer (50 mM, pH 7.0)
-
Acetone-ethanol mixture (1:1 v/v)
-
Phenolphthalein indicator solution (0.5% in ethanol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
Procedure:
-
Substrate Emulsion Preparation:
-
Mix 5 mL of the substrate (this compound or t-butyl octanoate) with 5 mL of the emulsifying agent solution.
-
Homogenize the mixture using a high-speed blender or sonicator to form a stable emulsion.
-
Add 90 mL of phosphate buffer and mix thoroughly.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine 5 mL of the substrate emulsion and 4 mL of phosphate buffer.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 1 mL of the lipase solution.
-
-
Titration:
-
At specific time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 2 mL aliquot of the reaction mixture and transfer it to a flask containing 10 mL of the acetone-ethanol mixture to stop the reaction.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the liberated octanoic acid with the standardized NaOH solution until a faint pink color persists.
-
A blank titration should be performed using a reaction mixture where the enzyme was inactivated (e.g., by boiling) before addition.
-
Calculation of Lipase Activity:
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Lipase Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / (t * V_enzyme)
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
t = Reaction time (min)
-
V_enzyme = Volume of the enzyme solution used in the reaction (mL)
Visualizing the Experimental Workflow
Understanding the Lipase Catalytic Mechanism
The hydrolysis of esters by lipases generally follows a well-established mechanism involving a catalytic triad (typically Ser-His-Asp/Glu) in the enzyme's active site.
Conclusion
The choice between this compound and t-butyl octanoate as a lipase substrate is fundamentally a trade-off between reaction efficiency and the desire to probe enzyme specificity for sterically demanding molecules. For general lipase activity screening or processes where high throughput is desired, the readily hydrolyzable this compound is the superior choice. Conversely, t-butyl octanoate serves as a valuable tool for identifying and characterizing lipases with specialized active sites capable of accommodating bulky substrates, a characteristic that can be highly desirable in specific synthetic applications, such as the production of chiral compounds or modification of complex molecules. The provided experimental protocol offers a standardized method for researchers to directly compare the performance of these substrates with their lipase of interest, enabling informed decisions for their specific research and development needs.
A Comparative Analysis of Butyl Octanoate and 2-Methylbutyl Octanoate for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of butyl octanoate and its branched-chain isomer, 2-methylthis compound.
This guide provides a comprehensive comparison of the straight-chain ester, this compound, and its branched-chain isomer, 2-methylthis compound. By examining their physicochemical properties, synthesis methodologies, and known applications, this document aims to equip researchers with the necessary information to select the appropriate compound for their specific needs in areas ranging from flavor and fragrance science to pharmaceutical formulations.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between the linear butyl group in this compound and the branched 2-methylbutyl group in its isomer leads to variations in their physical and chemical characteristics. These differences, while subtle, can have significant implications for their application and behavior in various systems.
| Property | This compound | 2-Methylthis compound |
| Molecular Formula | C₁₂H₂₄O₂ | C₁₃H₂₆O₂ |
| Molecular Weight | 200.32 g/mol [1] | 214.34 g/mol [2] |
| Appearance | Colorless clear liquid (est.)[3] | Colorless clear liquid (est.)[4] |
| Boiling Point | 240.00 to 241.00 °C @ 760.00 mm Hg[3] | 248.00 to 249.00 °C @ 760.00 mm Hg |
| Specific Gravity | 0.86300 to 0.86600 @ 20.00 °C | 0.85700 to 0.86300 @ 25.00 °C |
| Refractive Index | 1.42300 to 1.42600 @ 25.00 °C | 1.42400 to 1.43000 @ 20.00 °C |
| Flash Point | 210.00 °F. TCC ( 98.89 °C. ) | 220.00 °F. TCC ( 104.44 °C. ) |
| Water Solubility | 3.517 mg/L @ 25 °C (est.) | 1.309 mg/L @ 25 °C (est.) |
| Odor Profile | Buttery, ethereal, herbal | Not specified, but used as a flavoring agent |
| CAS Number | 589-75-3 | 67121-39-5 |
Synthesis and Characterization: Pathways to Purity
Both esters can be synthesized through common esterification methods, with enzymatic synthesis offering a greener alternative. The choice of method will depend on factors such as desired yield, purity, and environmental considerations.
Experimental Protocols
1. Fischer Esterification (for both esters):
-
Objective: To synthesize the target ester from the corresponding alcohol (butanol or 2-methylbutanol) and octanoic acid using an acid catalyst.
-
Materials: Octanoic acid, butanol or 2-methylbutanol, concentrated sulfuric acid (catalyst), toluene (or another suitable solvent for azeotropic water removal), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine octanoic acid (1 equivalent), the corresponding alcohol (1.2-1.5 equivalents), and a suitable solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation.
-
2. Enzymatic Synthesis (Lipase-Catalyzed):
This method provides a more environmentally friendly approach with high specificity.
-
Objective: To synthesize the target ester using a lipase as a biocatalyst.
-
Materials: Octanoic acid, butanol or 2-methylbutanol, immobilized lipase (e.g., Candida antarctica lipase B - Novozym® 435), a suitable organic solvent (e.g., hexane or heptane, or solvent-free), molecular sieves (optional).
-
Procedure:
-
In a temperature-controlled shaker flask, combine octanoic acid (1 equivalent) and the corresponding alcohol (1-1.5 equivalents) in an appropriate solvent. For a solvent-free system, a molar excess of one reactant can be used.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to remove the water produced and shift the equilibrium.
-
Incubate the mixture at a suitable temperature (e.g., 30-50°C) with constant agitation.
-
Monitor the reaction progress by GC.
-
After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The product can be purified by removing the solvent and subsequent vacuum distillation.
-
3. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like these esters.
-
Objective: To confirm the identity and purity of the synthesized esters.
-
Sample Preparation: Dilute a small amount of the purified ester in a suitable solvent (e.g., hexane).
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation from any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify the compound.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the synthesis and purification of the esters.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Enzymatic Synthesis.
Applications and Biological Activity
The primary application for both this compound and 2-methylthis compound is in the flavor and fragrance industry. This compound is known for its fruity and buttery aroma and is used in various food products and perfumes. 2-Methylthis compound is also utilized as a flavoring agent.
The structural isomerism is expected to influence their sensory properties, with branched-chain esters often imparting different and sometimes more complex aroma profiles compared to their straight-chain counterparts. While direct comparative sensory data is limited, it is a crucial area for further experimental investigation.
Regarding biological activity, as simple esters, their primary interaction with biological systems is through olfaction and gustation. There is a growing interest in the biological activities of fatty acid esters, with some studies indicating that branched-chain fatty acid esters can exhibit distinct biological effects compared to their linear counterparts. For instance, branched-chain fatty acid esters of hydroxy fatty acids have shown anti-diabetic and anti-inflammatory effects. While these specific activities have not been reported for 2-methylthis compound, its branched structure suggests that its biological interactions could differ from those of the linear this compound. Further research is needed to explore any potential antimicrobial, anti-inflammatory, or other pharmacological activities of these two esters.
Conclusion
This compound and 2-methylthis compound, while being structural isomers, exhibit differences in their physicochemical properties that can influence their application. The branched nature of 2-methylthis compound results in a slightly higher boiling point and lower estimated water solubility compared to the linear this compound. Both can be synthesized through established chemical and enzymatic methods, with the latter offering a more sustainable route. Their primary role lies in the flavor and fragrance industry, and the subtle structural differences likely contribute to distinct sensory profiles. Future research should focus on direct comparative studies of their synthesis efficiency, a detailed sensory analysis, and an exploration of their potential differential biological activities to fully elucidate the impact of this isomeric difference.
References
Safety Operating Guide
Proper Disposal of Butyl Octanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of butyl octanoate, a common ester used in various research and development applications. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with safety and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. While some sources indicate that this compound may not meet the criteria for GHS hazard classification, it is best practice to handle it with care.[1] Some related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[2] Therefore, the following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. It is critical to never dispose of this compound down the sink unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.
For Small Quantities (<50 mL):
-
Absorb: Absorb the liquid this compound onto an inert absorbent material such as paper towels, vermiculite, or sand.[3][4]
-
Evaporate: Place the absorbent material in a suitable container (e.g., a beaker or evaporating dish) inside a certified chemical fume hood to allow the solvent to evaporate.[3]
-
Dispose of Solid Waste: Once the this compound has completely evaporated, the absorbent material can typically be disposed of as regular solid waste. However, always confirm this with your institution's EHS guidelines.
For Large Quantities (>50 mL):
-
Collect: Collect the this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic solvents.
-
Label: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Segregate: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents or strong acids/bases. Store the waste container in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's EHS office or licensed waste contractor to arrange for the collection and disposal of the hazardous waste. The most common and recommended method for the final disposal of this type of organic waste is through an industrial combustion plant (incineration).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value | Source(s) |
| Small Quantity Threshold | < 50 mL | |
| Large Quantity Threshold | > 50 mL | |
| Recommended Disposal Method (Large Quantities) | Industrial Combustion Plant (Incineration) |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling esters and organic solvents. These are not experimental procedures but established best practices. For specific institutional protocols, always consult your organization's Chemical Hygiene Plan and EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always prioritize consulting your institution's specific safety data sheets and EHS guidelines before proceeding with any chemical disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
